Product packaging for N1,N11-Diethylnorspermine(Cat. No.:CAS No. 121749-39-1)

N1,N11-Diethylnorspermine

Cat. No.: B1677607
CAS No.: 121749-39-1
M. Wt: 244.42 g/mol
InChI Key: UMJJGDUYVQCBMC-UHFFFAOYSA-N
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Description

DENSPM is n(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC).
Diethylnorspermine is a synthetic bis-ethyl analogue of spermine with potential antineoplastic activity. N(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC). This agent also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT). Polyamines, an integral part of the DNA helix structure, play a critical role in cell division, differentiation and membrane function. Disruption of normal polyamine concentrations by DENSPM may lead to cell growth inhibition.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H32N4 B1677607 N1,N11-Diethylnorspermine CAS No. 121749-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJGDUYVQCBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50923952
Record name N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine)
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Molecular Weight

244.42 g/mol
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CAS No.

121749-39-1
Record name N1,N11-Diethylnorspermine
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Record name N(1),N(11)-Diethylnorspermine
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Record name N1,N11-Diethylnorspermine
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Record name N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine)
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Record name DIETHYLNORSPERMINE
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Foundational & Exploratory

N¹,N¹¹-Diethylnorspermine (DENSPM): A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N¹,N¹¹-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, has demonstrated significant anti-cancer activity across a range of preclinical models. Its primary mechanism of action is the profound disruption of polyamine homeostasis, a pathway frequently dysregulated in neoplastic cells and critical for their proliferation and survival. DENSPM orchestrates a multi-pronged attack by depleting intracellular polyamines, inducing a key catabolic enzyme, and generating cytotoxic oxidative stress. This leads to cell cycle arrest, inhibition of critical survival signaling pathways, and ultimately, apoptotic cell death. This document provides a detailed examination of DENSPM's molecular and cellular effects, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the cancer research and drug development community.

Core Mechanism of Action: Disruption of Polyamine Homeostasis

The anticancer effects of DENSPM are rooted in its ability to act as a polyamine mimic, hijacking the regulatory machinery of polyamine metabolism to induce a state of catastrophic polyamine depletion and toxic byproduct accumulation.

Regulation of Polyamine Metabolic Enzymes

DENSPM exerts opposing effects on the anabolic and catabolic arms of the polyamine pathway.

  • Downregulation of Polyamine Biosynthesis: Like natural polyamines, DENSPM triggers feedback inhibition of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), reducing the de novo synthesis of putrescine, spermidine, and spermine.[1][2][3][4] It also competes with natural polyamines for uptake via the polyamine transport system.[2][4]

  • Superinduction of Polyamine Catabolism: The most striking effect of DENSPM is the potent and rapid induction of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[5][6][7] This induction can be exceptionally high, with reports of SSAT activity increasing from 60-fold to over 1000-fold in various cancer cell lines.[5][8] This superinduction is a key determinant of cellular sensitivity to DENSPM.[1] The resulting N¹-acetylated spermidine and spermine are then either excreted from the cell or oxidized by N¹-acetylpolyamine oxidase (APAO), further contributing to polyamine pool depletion.[9] DENSPM also induces spermine oxidase (SMOX), which directly converts spermine to spermidine, generating hydrogen peroxide (H₂O₂) in the process.[2][3][4]

The net result of these actions is a swift and severe depletion of the intracellular pools of spermidine and spermine, which are essential for cell proliferation.[6][8][10][11]

cluster_0 Polyamine Biosynthesis cluster_1 Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMOX N1_AcSpermine N¹-Acetylspermine Spermine_cat->N1_AcSpermine SSAT N1_AcSpermidine N¹-Acetylspermidine Spermidine_cat->N1_AcSpermidine SSAT N1_AcSpermine->Spermidine_cat APAO Excretion Excretion N1_AcSpermine->Excretion Putrescine_out Putrescine N1_AcSpermidine->Putrescine_out APAO N1_AcSpermidine->Excretion DENSPM N¹,N¹¹-Diethylnorspermine (DENSPM) ODC ODC DENSPM->ODC Inhibits SSAT SSAT DENSPM->SSAT Strongly Induces SMOX SMOX DENSPM->SMOX Induces

Caption: DENSPM's dual impact on polyamine metabolism.
Induction of Oxidative Stress

A critical cytotoxic mechanism of DENSPM is the generation of reactive oxygen species (ROS).[12] The enzymatic activity of both SMOX and APAO during polyamine catabolism produces hydrogen peroxide (H₂O₂) as a byproduct.[4][9][11][13] The massive upregulation of SSAT by DENSPM provides a large pool of acetylated substrates for APAO, leading to a surge in H₂O₂ production. This increase in intracellular H₂O₂ induces significant oxidative stress, which damages cellular macromolecules like DNA and mitochondria, contributing directly to cell death.[11][12][14] The cytotoxic effects of DENSPM can be partially reversed by inhibiting H₂O₂ production, confirming the importance of this mechanism.[11]

Cellular Consequences of DENSPM Treatment

The DENSPM-induced disruption of polyamine homeostasis and the resulting oxidative stress trigger several anti-proliferative and cytotoxic downstream effects.

Inhibition of Cell Proliferation and Cell Cycle Arrest

Depletion of polyamines, which are essential for the synthesis of DNA and proteins and for chromatin structure, invariably leads to a halt in cell proliferation.[10][14] Cells treated with DENSPM typically undergo cell cycle arrest, preventing them from completing the necessary phases for division.[8]

Induction of Apoptosis

DENSPM is a potent inducer of apoptosis in a wide variety of cancer cell lines.[6][10][15] The apoptotic response can be triggered by multiple upstream events:

  • Mitochondrial (Intrinsic) Pathway: In many cell types, DENSPM induces the release of cytochrome c from the mitochondria into the cytoplasm.[15][16] This event initiates the activation of the caspase cascade, notably the cleavage and activation of executioner caspase-3, which orchestrates the dismantling of the cell.[6][16]

  • Caspase-Independent Apoptosis: In some contexts, such as glioblastoma cells, DENSPM-induced cell death occurs through a caspase-independent mechanism, even though mitochondrial damage is observed.[11][17] This suggests alternative cell death pathways are activated.

  • Role of Apoptotic Regulators: The sensitivity of a cancer cell line to DENSPM-induced apoptosis is often correlated with its intrinsic expression profile of pro- and anti-apoptotic proteins. High levels of anti-apoptotic proteins like Bcl-2 and survivin can confer resistance, while high levels of pro-apoptotic proteins like Bax enhance sensitivity.[6][16]

Modulation of Key Signaling Pathways

DENSPM has been shown to negatively regulate critical pro-survival and proliferation signaling pathways. In glioblastoma cells, DENSPM treatment leads to a reduction in the protein levels of AKT, mammalian target of rapamycin (mTOR), and their phosphorylated (active) forms.[13][18] This inhibition of the PI3K/AKT/mTOR pathway disrupts protein synthesis and cell growth.[13] Furthermore, the induction of SSAT has been linked to the downregulation of proteins involved in cell adhesion, such as integrin α5β1, leading to cell detachment in a process that resembles anoikis.[13][18][19]

DENSPM-Induced Cellular Response Pathway cluster_0 Molecular Effects cluster_1 Cellular Outcomes DENSPM DENSPM SSAT SSAT Induction DENSPM->SSAT mTOR_Inhibition AKT/mTOR Pathway Inhibition DENSPM->mTOR_Inhibition Polyamine_Depletion Polyamine Depletion SSAT->Polyamine_Depletion H2O2 H₂O₂ Production (Oxidative Stress) SSAT->H2O2 Cell_Cycle_Arrest Cell Cycle Arrest Polyamine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Polyamine_Depletion->Apoptosis H2O2->Apoptosis mTOR_Inhibition->Apoptosis Cell_Detachment Cell Detachment (Anoikis-like) mTOR_Inhibition->Cell_Detachment

Caption: Logical flow from DENSPM's molecular effects to cellular outcomes.

Quantitative Data Summary

The cellular response to DENSPM is dose-dependent and varies across different cancer types.

Table 1: Antiproliferative Activity of DENSPM in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Comments
SK-MEL-28 Human Melanoma ~2 - 10 Highly sensitive; shows rapid apoptosis.[14][15][20]
MALME-3M Human Melanoma ~10 - 20 Moderately sensitive.[14][15]
A2780 Human Ovarian Carcinoma ~10 Synergistic effects observed with platinum drugs.[21]
PC-3, DU-145 Human Prostate Carcinoma Micromolar concentrations Sensitive in vitro and in vivo.[1]
SH-SY5Y Human Neuroblastoma Not specified Highly sensitive, shows extensive apoptosis.[6]
LA-N-1 Human Neuroblastoma Not specified Less sensitive, correlates with lower SSAT induction.[6]
L56Br-C1 Human Breast Cancer ~10 Shows extensive apoptotic response within 48h.[8]

| Glioblastoma Lines | Human Glioblastoma | Not specified | Induces apoptosis and cell detachment.[11][19] |

Table 2: Effect of DENSPM on Polyamine Metabolism

Cell Line Parameter Treatment Result
L56Br-C1 Breast Cancer SSAT Activity 10 µM DENSPM, 24h 60-fold increase[8]
L56Br-C1 Breast Cancer SSAT Activity 10 µM DENSPM, 48h 240-fold increase[8]
Various Cell Types SSAT Activity Varies 200 to 1000-fold increase reported[5]
SK-MEL-28 Melanoma Polyamine Pools 10 µM DENSPM, 24h Putrescine: 70 pmol/10⁶ cellsSpermidine: 20 pmol/10⁶ cellsSpermine: 105 pmol/10⁶ cells[14]

| MALME-3M Melanoma | Polyamine Pools | 10 µM DENSPM, 24h | Putrescine: 205 pmol/10⁶ cellsSpermidine: 60 pmol/10⁶ cellsSpermine: 285 pmol/10⁶ cells[14] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of DENSPM.

Protocol: Assessment of Cell Viability and Proliferation
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of DENSPM concentrations for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Assay: Use a colorimetric assay such as Sulforhodamine B (SRB) or MTT.

    • For SRB: Fix cells with trichloroacetic acid, stain with SRB dye, wash, and solubilize the bound dye with Tris base.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Protocol: Analysis of Apoptosis by Flow Cytometry (Sub-G₁ Population)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with DENSPM (e.g., 10 µM) for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Gate the cell populations based on their DNA content. The population of cells with fractional DNA content, appearing to the left of the G₁ peak, represents the apoptotic (sub-G₁) population.

Protocol: Measurement of SSAT Enzymatic Activity
  • Cell Lysate Preparation: Treat cells with DENSPM, harvest, and prepare a cytosolic extract by sonication or detergent lysis in a suitable buffer, followed by high-speed centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Enzymatic Reaction: Set up a reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA as the substrate, and spermidine. Incubate at 37°C.

  • Product Separation: Stop the reaction and separate the radiolabeled N¹-acetylspermidine product from the unreacted [¹⁴C]acetyl-CoA. This is typically done using a phosphocellulose paper binding method, where the positively charged product sticks to the negatively charged paper.

  • Quantification: Measure the radioactivity on the paper using a liquid scintillation counter.

  • Analysis: Calculate SSAT activity as pmol of product formed per minute per mg of protein.

Protocol: Western Blot Analysis of Pathway Proteins
  • Protein Extraction: Treat cells with DENSPM, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific binding. Incubate with primary antibodies specific to target proteins (e.g., SSAT, cleaved Caspase-3, p-mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

General Experimental Workflow for DENSPM Analysis cluster_0 Cellular Assays cluster_1 Biochemical & Molecular Assays start Start: Cancer Cell Culture treatment Treatment with DENSPM (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability (SRB/MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Flow Cytometry) harvest->apoptosis lysate Prepare Cell Lysate harvest->lysate end_node Data Analysis & Conclusion viability->end_node apoptosis->end_node western Western Blot (SSAT, Caspases, mTOR...) lysate->western ssat_activity SSAT Activity Assay lysate->ssat_activity hplc HPLC for Polyamine Pools lysate->hplc western->end_node ssat_activity->end_node hplc->end_node

Caption: Workflow for in vitro analysis of DENSPM's effects.

Conclusion and Future Directions

N¹,N¹¹-Diethylnorspermine is a potent anti-cancer agent that functions primarily by overwhelming the polyamine homeostatic network in cancer cells. Its ability to simultaneously inhibit polyamine synthesis and, more importantly, massively induce polyamine catabolism leads to polyamine pool depletion, oxidative stress, cell cycle arrest, and apoptosis. The induction of SSAT is a central event in its mechanism of action and a key biomarker of cellular response. While clinical trials have shown DENSPM to be generally well-tolerated, its efficacy as a monotherapy has been limited.[3][18] Future research and development should focus on rational combination strategies, pairing DENSPM with agents that could be potentiated by its mechanism, such as platinum-based chemotherapies, or with drugs that target cellular resistance mechanisms.[3][7][21] A deeper understanding of the molecular determinants of sensitivity versus resistance will be critical for identifying patient populations most likely to benefit from this therapeutic strategy.

References

The Function and Therapeutic Potential of N1,N11-Diethylnorspermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in oncology for its potent antitumor activities. As cancer cells often exhibit elevated levels of polyamines essential for their rapid proliferation, the disruption of polyamine homeostasis presents a compelling therapeutic strategy. DENSPM functions primarily by modulating the key enzymes involved in polyamine metabolism, leading to a depletion of natural polyamines and subsequent inhibition of tumor cell growth and induction of apoptosis. This technical guide provides a comprehensive overview of the core functions of DENSPM, its mechanism of action, and relevant experimental data and protocols for research and development professionals.

Core Function and Mechanism of Action

This compound is a structural analogue of the natural polyamine spermine.[1] Its primary function is to disrupt the delicate balance of intracellular polyamine concentrations, which are critical for cell division, differentiation, and membrane function.[2] DENSPM achieves this through a multi-pronged mechanism:

  • Superinduction of Spermidine/Spermine N1-acetyltransferase (SSAT): DENSPM is a highly potent inducer of SSAT, an enzyme that acetylates spermidine and spermine.[3][4] This acetylation neutralizes the positive charges of polyamines, leading to their increased excretion and catabolism.[4][5] The induction of SSAT is a key factor in the depletion of intracellular polyamine pools.[4]

  • Downregulation of Polyamine Biosynthesis: DENSPM down-regulates the activity of key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2] This inhibition of polyamine synthesis further contributes to the overall depletion of their intracellular levels.

  • Induction of Apoptosis: The disruption of polyamine homeostasis by DENSPM triggers programmed cell death (apoptosis) in cancer cells.[6][7] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

  • Modulation of the mTOR Signaling Pathway: DENSPM has been shown to downregulate the mTOR protein, a central regulator of cell growth, proliferation, and survival.[1]

The net effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to the inhibition of tumor cell growth and induction of cell death.[1][4]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (DENSPM) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A121Ovarian Carcinoma0.1 - 1
A549Lung Adenocarcinoma0.1 - 1
SH-1Melanoma0.1 - 1
HT29Colon Carcinoma>100
Various Melanoma Cell LinesMelanoma2 - 180

Data compiled from multiple preclinical studies.[6][8]

Table 2: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Non-Small Cell Lung Cancer Patients
ParameterValue
Dosing ScheduleOnce daily for 5 days
Doses Ranged25 mg/m²/day to 231 mg/m²/day
Maximum Tolerated Dose (MTD)185 mg/m²/day for 5 days
Serum Half-life0.5 to 3.7 hours

[1]

Table 3: Pharmacokinetic Parameters of this compound (DENSPM) from a Phase I Clinical Trial in Advanced Hepatocellular Carcinoma Patients
ParameterValue
Dosing ScheduleDays 1, 3, 5, 8, 10, and 12 of each 28-day cycle
Starting Dose30 mg/m²
Maximum Tolerated Dose (MTD)75 mg/m²
Total Body Clearance (mean ± SD)66.7 ± 35.8 L/h/m²

[4]

Table 4: Common Adverse Events (All Grades) in a Phase I Clinical Trial of this compound (DENSPM) in Advanced Hepatocellular Carcinoma Patients
Adverse EventFrequency (%)
Fatigue53
Nausea34
Diarrhea32
Vomiting32
Anemia29
Increased AST29

[4]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of DENSPM on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LN229 glioblastoma cells)

  • 96-well plates

  • Cell culture medium

  • This compound (DENSPM)

  • MTS assay kit (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed 3,000 cells per well in 100 µL of culture medium in a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • The next day, treat the cells with varying concentrations of DENSPM.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add 20 µL of MTS solution to each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.[3]

Measurement of Intracellular Polyamine Levels by HPLC

This protocol allows for the quantification of intracellular polyamines following DENSPM treatment.

Materials:

  • Cell pellets

  • Ice-cold 1.5 M HClO₄

  • 2 M K₂CO₃

  • HPLC system with a C18 reversed-phase column and fluorescence detector

  • o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) for pre-column derivatization

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

Sample Preparation:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in ice-cold 1.5 M HClO₄ and vortex for 1 minute.

  • Centrifuge at high speed to pellet the precipitated protein.

  • Neutralize the supernatant with 2 M K₂CO₃.

  • Centrifuge to remove the KClO₄ precipitate.

  • The resulting supernatant contains the intracellular polyamines.

HPLC Analysis:

  • Derivatize the polyamines in the sample supernatant and standards with OPA/NAC to form fluorescent derivatives.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the polyamines on a C18 column using a suitable gradient elution.

  • Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol measures the enzymatic activity of SSAT, which is induced by DENSPM.

Materials:

  • Cell lysates

  • Spermine or spermidine (substrate)

  • Acetyl-CoA (co-substrate)

  • Assay buffer

  • Method for detecting the product (e.g., radiolabeled acetyl-CoA and scintillation counting, or a colorimetric/fluorometric assay for Coenzyme A release)

Procedure:

  • Prepare cell lysates from control and DENSPM-treated cells.

  • Incubate the cell lysate with the substrate (spermine or spermidine) and acetyl-CoA in an appropriate assay buffer.

  • Allow the enzymatic reaction to proceed for a defined period at 37°C.

  • Stop the reaction.

  • Quantify the amount of acetylated polyamine produced or Coenzyme A released. This can be achieved through various methods, including the use of radiolabeled acetyl-CoA followed by scintillation counting of the product, or by using a coupled enzymatic reaction that produces a detectable signal from the released Coenzyme A.

Visualizations

DENSPM_Signaling_Pathway DENSPM This compound (DENSPM) SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) DENSPM->SSAT Induces Biosynthesis Polyamine Biosynthesis (ODC, AdoMetDC) DENSPM->Biosynthesis Inhibits mTOR mTOR Pathway DENSPM->mTOR Inhibits Polyamines Intracellular Polyamines (Spermine, Spermidine) SSAT->Polyamines Depletes Apoptosis Apoptosis SSAT->Apoptosis Induces CellGrowth Cell Growth and Proliferation Polyamines->CellGrowth Promotes Biosynthesis->Polyamines Produces Apoptosis->CellGrowth Inhibits mTOR->CellGrowth Promotes

Caption: Signaling pathway of this compound (DENSPM).

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Start Seed Cancer Cells Treatment Treat with DENSPM Start->Treatment CellViability Cell Viability Assay (MTS) Treatment->CellViability PolyamineLevels Measure Polyamine Levels (HPLC) Treatment->PolyamineLevels SSATActivity SSAT Activity Assay Treatment->SSATActivity AnalyzeViability Analyze Cytotoxicity (IC50) CellViability->AnalyzeViability AnalyzePolyamines Quantify Polyamine Depletion PolyamineLevels->AnalyzePolyamines AnalyzeSSAT Determine SSAT Induction SSATActivity->AnalyzeSSAT

References

The Impact of N1,N11-Diethylnorspermine (DENSPM) on Polyamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N11-diethylnorspermine (DENSPM) is a synthetic polyamine analog that has garnered significant interest as a potential anti-cancer agent due to its profound effects on polyamine homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which DENSPM disrupts polyamine metabolism, leading to cytostatic and cytotoxic effects in cancer cells. We will explore its influence on polyamine biosynthesis, its potent induction of polyamine catabolism, and its interaction with the polyamine transport system. This document consolidates quantitative data from various studies, details key experimental protocols for investigating its effects, and visualizes the complex biochemical pathways and workflows involved.

Introduction to Polyamines and DENSPM

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Their positively charged nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby regulating critical functions such as gene expression, protein synthesis, and cell signaling.[3]

Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often displaying upregulated polyamine biosynthesis and transport.[2][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development.[1]

This compound (DENSPM) is a structural analog of spermine that acts as a potent modulator of polyamine metabolism.[5] It enters cells via the polyamine transport system and triggers a cascade of events that severely depletes the natural polyamines, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][6]

Core Mechanism of Action of DENSPM

DENSPM's primary antitumor activity stems from its multifaceted disruption of polyamine homeostasis. It simultaneously inhibits polyamine biosynthesis while aggressively promoting polyamine catabolism.[7]

Downregulation of Polyamine Biosynthesis

As an analog of natural polyamines, DENSPM creates a feedback inhibition loop that suppresses the key enzymes responsible for polyamine synthesis. The primary target of this inhibition is Ornithine Decarboxylase (ODC) , the first and rate-limiting enzyme in the biosynthetic pathway.[7][8] By reducing ODC activity, DENSPM effectively curtails the production of putrescine, the precursor for spermidine and spermine.[9]

Potent Induction of Polyamine Catabolism

The most striking effect of DENSPM is its powerful induction of Spermidine/Spermine N1-acetyltransferase (SSAT) , the rate-limiting enzyme in polyamine catabolism.[10][11] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine. This induction is complex, involving increased gene transcription, mRNA stabilization, and enhanced translation.[12][13]

The consequences of SSAT induction are twofold:

  • Depletion of Natural Polyamines: The acetylation of spermidine and spermine marks them for catabolism or export from the cell, leading to a rapid and profound depletion of their intracellular pools.[14][15]

  • Generation of Reactive Oxygen Species (ROS): The N1-acetylated polyamines are substrates for the FAD-dependent enzyme, N1-acetylpolyamine oxidase (PAO), which oxidizes them back to their precursor polyamines. This oxidative process generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to cellular oxidative stress and potentially triggering apoptosis.[10][11]

Interaction with the Polyamine Transport System

DENSPM utilizes the same transport system as natural polyamines to enter the cell.[16] Its accumulation inside the cell not only initiates the feedback mechanisms described above but also competes with the uptake of natural polyamines, further exacerbating their depletion.[17]

The overall mechanism is a powerful cycle: DENSPM enters the cell, shuts down polyamine synthesis, and dramatically accelerates polyamine breakdown, leading to the depletion of essential growth factors and the production of toxic byproducts.

cluster_catabolism Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Cellular_Effects Cell Cycle Arrest Apoptosis Putrescine->Cellular_Effects Depletion Leads To Spermine Spermine Spermidine->Spermine N1_AcSpd N1-acetylspermidine Spermidine->N1_AcSpd SSAT Spermidine->Cellular_Effects Depletion Leads To N1_AcSpm N1-acetylspermine Spermine->N1_AcSpm SSAT Spermine->Cellular_Effects Depletion Leads To ODC ODC SSAT SSAT PAO PAO DENSPM DENSPM DENSPM->ODC Inhibits DENSPM->SSAT Strongly Induces Transport Polyamine Transport System DENSPM->Transport Competes N1_AcSpd->Putrescine PAO H2O2 H₂O₂ (Oxidative Stress) N1_AcSpd->H2O2 PAO N1_AcSpm->Spermidine N1_AcSpm->H2O2 PAO H2O2->Cellular_Effects Contributes To Transport->DENSPM Uptake

Figure 1: Mechanism of DENSPM Action on Polyamine Metabolism.

Quantitative Data on DENSPM's Effects

The cellular response to DENSPM varies significantly across different cancer cell lines.[16] This variability is often correlated with the extent of SSAT induction and subsequent polyamine depletion.[14]

Table 1: Effect of DENSPM on Intracellular Polyamine Pools
Cell LineTreatment (10 µM DENSPM)Putrescine (% of Control)Spermidine (% of Control)Spermine (% of Control)Reference
SK-MEL-28 (Melanoma) 24 h~10%~5%~10%[14]
MALME-3M (Melanoma) 24 h~20%~15%~25%[14]
A375 (Melanoma) 24 h~60%~70%~80%[14]
CHO (Ovarian) 24 hSignificantly decreasedSignificantly decreasedSignificantly decreased[9]
DU-145 (Prostate) 48 hDepletedDecreasedDecreased[7]

Note: Values are approximated from published data for illustrative purposes.

Table 2: Effect of DENSPM on Key Enzyme Activities
Cell LineTreatmentSSAT Activity (Fold Induction)ODC Activity (% of Control)Reference
MALME-3M (Melanoma) 10 µM DENSPM, 6 h>100-foldNot specified[13]
A2780 (Ovarian) 10 µM DENSPM, 24 h~200-foldNot specified[18]
DU-145 (Prostate) 10 µM DENSPM, 48 hSignificantly inducedSignificantly inhibited[7]
C-28/I2 (Chondrocytes) 10 µM DENSPM, 24 hRapidly inducedDown-regulated[19]
Table 3: Cellular Response to DENSPM Treatment
Cell LineIC50 (µM)Apoptotic ResponseReference
SK-MEL-28 (Melanoma) ~5 µMSignificant apoptosis at 24-48 h[14]
A375 (Melanoma) >20 µMMinor apoptotic response at 72-96 h[14]
U87 (Glioblastoma) Not specifiedInduces apoptosis and cell detachment[10][11]
Human Prostate Carcinoma Lines Micromolar concentrationsAntiproliferative[7]

Signaling Pathways Modulated by DENSPM

The disruption of polyamine metabolism by DENSPM has downstream consequences on critical cellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.

Treatment with DENSPM has been shown to reduce the levels of key proteins in this pathway, including AKT, mTOR, and their phosphorylated (active) forms.[20] The induction of SSAT and subsequent activation of polyamine catabolism appears to play a role in altering the cellular localization of mTOR, sequestering it in the perinuclear region and thereby inhibiting its function.[20][21] This inhibition of mTOR-mediated protein synthesis contributes significantly to the anti-proliferative effects of DENSPM.

DENSPM DENSPM SSAT SSAT Induction DENSPM->SSAT AKT AKT / p-AKT DENSPM->AKT Reduces Levels mTOR mTOR / p-mTOR DENSPM->mTOR Reduces Levels Cell_Growth Cell Growth & Adhesion DENSPM->Cell_Growth Inhibits Polyamine_Catabolism Polyamine Catabolism SSAT->Polyamine_Catabolism mTOR_sequestered Perinuclear mTOR Sequestration Polyamine_Catabolism->mTOR_sequestered Leads To PI3K PI3K PI3K->AKT AKT->mTOR Protein_Synthesis Protein Synthesis (e.g., p70S6K, 4E-BP1) mTOR->Protein_Synthesis mTOR_sequestered->mTOR Inhibits Function Protein_Synthesis->Cell_Growth

Figure 2: DENSPM's Effect on the PI3K/AKT/mTOR Signaling Pathway.

Key Experimental Protocols

Reproducible and accurate methodologies are crucial for studying the effects of DENSPM. Below are outlines of standard protocols.

Quantification of Intracellular Polyamines via HPLC

This protocol is used to measure the levels of putrescine, spermidine, spermine, and DENSPM in cell lysates.

  • Cell Lysis and Protein Precipitation:

    • Harvest and wash cultured cells with PBS.

    • Lyse cells in an appropriate buffer (e.g., 0.2 M perchloric acid).

    • Precipitate proteins by centrifugation. The supernatant contains the polyamines.

  • Derivatization:

    • Polyamines are not chromophoric and require derivatization for detection. A common method is dansylation.

    • Mix the supernatant with a dansyl chloride solution in acetone.

    • Incubate at a high temperature (e.g., 70°C) in the dark.

    • Add proline to react with excess dansyl chloride.

  • Extraction:

    • Extract the dansylated polyamines into a solvent like toluene.

    • Evaporate the solvent to dryness and reconstitute the sample in a suitable solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Inject the sample into a reverse-phase HPLC system (e.g., C18 column).

    • Separate the polyamines using a gradient elution (e.g., acetonitrile/water).

    • Detect the derivatives using a fluorescence detector.

    • Quantify by comparing peak areas to those of known standards.[22][23]

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This assay measures the enzymatic activity of SSAT in cell lysates.

  • Lysate Preparation:

    • Prepare cytosolic extracts from control and DENSPM-treated cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates (e.g., via Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, a buffer (e.g., Tris-HCl), spermidine (as the substrate), and [¹⁴C]acetyl-CoA (as the radiolabeled acetyl donor).

    • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Separation and Scintillation Counting:

    • Stop the reaction (e.g., by adding hydroxylamine).

    • Separate the product, [¹⁴C]acetylspermidine, from the unreacted [¹⁴C]acetyl-CoA. A common method is to spot the mixture onto P81 phosphocellulose paper, which binds the positively charged acetylspermidine but not the negatively charged acetyl-CoA.

    • Wash the paper discs extensively to remove unbound radioactivity.

    • Measure the radioactivity remaining on the discs using a liquid scintillation counter.

  • Calculation:

    • Calculate enzyme activity based on the amount of radioactivity incorporated, the protein concentration, and the incubation time. Activity is typically expressed as pmol/min/mg protein.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of DENSPM.

  • Cell Seeding and Treatment:

    • Plate cells at a predetermined density in multi-well plates.

    • Allow cells to adhere overnight.

    • Treat with a range of DENSPM concentrations for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment (e.g., MTT or SRB Assay):

    • For an MTT assay, add MTT reagent to each well and incubate to allow viable cells to form formazan crystals. Solubilize the crystals and measure absorbance.

    • For a Sulforhodamine B (SRB) assay, fix the cells, stain with SRB dye, wash, and then solubilize the bound dye. Measure absorbance.

    • Calculate cell viability as a percentage relative to untreated controls.

  • Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):

    • Harvest both adherent and floating cells.

    • Wash cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[24]

cluster_assays Biochemical and Cellular Assays Start Cell Culture (e.g., Melanoma, Glioblastoma) Treatment Treatment with DENSPM (Dose-response & Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lysate Cell Lysis & Protein Quantification Harvest->Lysate Viability Cell Viability Assay (MTT / SRB) Harvest->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis Polyamine Polyamine Quantification (HPLC) Lysate->Polyamine SSAT SSAT Activity Assay (Radiometric) Lysate->SSAT Western Western Blot (e.g., mTOR, AKT) Lysate->Western Analysis Data Analysis & Interpretation Polyamine->Analysis SSAT->Analysis Viability->Analysis Apoptosis->Analysis Western->Analysis

Figure 3: General Experimental Workflow for Studying DENSPM Effects.

Conclusion and Future Directions

This compound is a potent disruptor of polyamine metabolism that effectively depletes intracellular polyamine pools through the dual mechanisms of inhibiting biosynthesis and powerfully inducing catabolism. Its primary molecular target is the induction of SSAT, an event that correlates strongly with its antiproliferative and pro-apoptotic activity in many cancer models.[7][14] The downstream effects on signaling pathways, particularly the inhibition of the mTOR pathway, further contribute to its efficacy.[20]

The variability in cellular sensitivity to DENSPM underscores the complex regulation of the polyamine pathway in different cancer types.[16] Future research and drug development efforts may focus on:

  • Identifying biomarkers that predict sensitivity to DENSPM.

  • Exploring synergistic combination therapies, such as pairing DENSPM with platinum-based drugs, which have also been shown to induce SSAT.[18][25]

  • Developing second-generation analogs with improved efficacy and reduced toxicity profiles.

This guide provides a foundational understanding of DENSPM's mechanism of action, offering researchers the necessary background and methodological framework to further explore its therapeutic potential.

References

N1,N11-Diethylnorspermine: A Technical Guide to a Promising Polyamine Analogue in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-Diethylnorspermine (DENSPM), a synthetic analogue of the endogenous polyamine spermine, has emerged as a significant agent in the field of oncology research and drug development.[1] Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for normal and malignant cell growth and differentiation.[2] Cancer cells, in particular, exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.[3][4] DENSPM disrupts the delicate balance of polyamine homeostasis, not by inhibiting a single enzyme, but by orchestrating a multi-pronged attack on the metabolic pathway, leading to the depletion of natural polyamines and the accumulation of the non-functional analogue.[1][2] This comprehensive guide delves into the core mechanisms of DENSPM, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.

Mechanism of Action

DENSPM exerts its potent anti-proliferative and pro-apoptotic effects through a dual mechanism: the induction of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT), and the downregulation of the primary biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC).[1][2][5]

The superinduction of SSAT is a hallmark of DENSPM activity.[6][7] This enzyme acetylates spermine and spermidine, marking them for export or for oxidation by N1-acetylpolyamine oxidase (APAO), a process that generates cytotoxic byproducts such as hydrogen peroxide (H2O2) and reactive aldehydes.[3][4] This surge in oxidative stress contributes significantly to DENSPM-induced cell death.[4][8]

Simultaneously, DENSPM triggers a feedback mechanism that suppresses the expression of ODC and SAMDC, the rate-limiting enzymes in polyamine biosynthesis.[1][5] This dual action of enhanced catabolism and suppressed anabolism leads to a rapid and profound depletion of intracellular polyamine pools. As DENSPM itself cannot fulfill the biological functions of natural polyamines, its accumulation further disrupts cellular processes that are dependent on these essential molecules, ultimately leading to cell growth inhibition and apoptosis.[2][9]

Data Presentation

The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DENSPM across various cancer cell lines.

Table 1: In Vitro Efficacy of DENSPM in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (h)Reference
MDA-MB-468Breast Cancer1-10 µM120[2]
MCF-7Breast Cancer1-10 µM120[2]
SK-MEL-28MelanomaNot specifiedNot specified[10]
MALME-3MMelanomaNot specifiedNot specified[6]
HCT116Colon CarcinomaNot specifiedNot specified[11]
U87GlioblastomaNot specifiedNot specified[12]
LN229GlioblastomaNot specifiedNot specified[12]

Table 2: Effect of DENSPM on Polyamine Metabolism Enzymes and Polyamine Levels

Cell Line/TissueParameterEffect of DENSPMFold Change/ObservationReference
MALME-3M Human Melanoma CellsSSAT mRNAIncreased>20-fold[6]
MALME-3M Human Melanoma CellsSSAT ProteinIncreased>300-fold[6]
Human Melanoma XenograftSSAT ActivityIncreasedNot specified[2]
HCT116-CloneKSSAT ActivityIncreased~22-fold[5]
Human Melanoma CellsPolyamine TransportDownregulatedSimilar to spermidine[13]
Chinese Hamster Ovary CellsPolyamine PoolsDecreasedInhibition of transient increases[14]
Glioblastoma CellsPolyamine LevelsDecreasedAccompanied by increased acetylated polyamines[4]
HepaRG CellsSpermine and Spermidine CatabolismAugmentedNot specified[3]

Signaling Pathways Affected by DENSPM

DENSPM has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and differentiation.

Polyamine Metabolism and DENSPM Intervention

The central mechanism of DENSPM involves the disruption of polyamine homeostasis. It competitively inhibits the uptake of natural polyamines and manipulates the key enzymes of their metabolic pathway.

G DENSPM's Impact on Polyamine Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SAMDC Spermine Spermine Spermidine->Spermine SAMDC Acetylspermidine Acetylspermidine Spermidine->Acetylspermidine SSAT Acetylspermine Acetylspermine Spermine->Acetylspermine SSAT Acetylspermine->Putrescine APAO H2O2 H2O2 Acetylspermine->H2O2 SMO Acetylspermidine->Putrescine APAO DENSPM DENSPM ODC ODC DENSPM->ODC Downregulates SAMDC SAMDC DENSPM->SAMDC Downregulates SSAT SSAT DENSPM->SSAT Upregulates G DENSPM's Inhibition of the PI3K/AKT/mTOR Pathway DENSPM DENSPM AKT AKT DENSPM->AKT mTOR mTOR DENSPM->mTOR p70S6K p70S6K DENSPM->p70S6K eIF4B eIF-4B DENSPM->eIF4B fourEBP1 4E-BP1 DENSPM->fourEBP1 PI3K PI3K PI3K->AKT AKT->mTOR mTOR->p70S6K mTOR->fourEBP1 p70S6K->eIF4B Protein_Synthesis Protein Synthesis eIF4B->Protein_Synthesis fourEBP1->Protein_Synthesis G DENSPM-Induced EMT-like Dedifferentiation in HepaRG Cells DENSPM DENSPM Polyamine_Catabolism Increased Polyamine Catabolism DENSPM->Polyamine_Catabolism Spermidine_Depletion Spermidine Depletion Polyamine_Catabolism->Spermidine_Depletion EMT_Markers Upregulation of Mesenchymal Markers (e.g., Vimentin, N-cadherin) Spermidine_Depletion->EMT_Markers Epithelial_Markers Downregulation of Epithelial Markers (e.g., E-cadherin, Albumin) Spermidine_Depletion->Epithelial_Markers Dedifferentiation EMT-like Dedifferentiation EMT_Markers->Dedifferentiation Epithelial_Markers->Dedifferentiation

References

N1,N11-Diethylnorspermine: A Technical Guide to its Impact on Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-Diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects in various cancer models. As a structural mimic of the natural polyamine spermine, DENSPM disrupts the tightly regulated polyamine homeostasis within cells, leading to the modulation of several critical biochemical pathways. This technical guide provides an in-depth overview of the core biochemical pathways affected by DENSPM, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: Deregulation of Polyamine Metabolism

The primary mechanism of action of this compound revolves around its profound impact on polyamine metabolism. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and survival. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention.

DENSPM exerts its effects primarily through two key mechanisms:

  • Superinduction of Spermidine/Spermine N1-Acetyltransferase (SSAT): DENSPM is a potent inducer of SSAT, the rate-limiting enzyme in polyamine catabolism.[1] This superinduction leads to the acetylation of natural polyamines, which are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAO), ultimately resulting in the depletion of intracellular spermidine and spermine pools.[2] The induction of SSAT by DENSPM can be over 300-fold at the protein level.[1]

  • Downregulation of Polyamine Biosynthesis: DENSPM also contributes to the reduction of polyamine levels by suppressing the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2]

This dual action of enhancing catabolism and inhibiting biosynthesis leads to a significant and sustained depletion of the natural polyamines, which is a critical factor in the cytotoxic effects of DENSPM.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and administration of this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MALME-3MMelanoma~1[3]
A121Ovarian Carcinoma0.1 - 1[3]
A549Lung Adenocarcinoma0.1 - 1[3]
HT29Colon Carcinoma>100[3]
SH-SY5YNeuroblastomaNot specified, but sensitive[3]
LA-N-1NeuroblastomaNot specified, but less sensitive[3]
SK-BR-3Breast CancerNot specified[4]
MCF-7Breast CancerNot specified[4]
HCC1937Breast CancerNot specified[4]
L56Br-C1Breast CancerNot specified[4]

Table 2: Clinical Trial Dosage and Administration of this compound

PhaseCancer TypeDosageAdministration ScheduleReference
Phase IAdvanced Malignancies25 - 118 mg/m²/dayIntravenous infusion TID for 6 days, repeated every 28 days[5]
Phase INon-Small Cell Lung Cancer25 - 231 mg/m²/dayIntravenous infusion once daily for 5 days[6][7]
Phase IIMetastatic Breast Cancer100 mg/m²15-min intravenous infusion on days 1-5 every 21 days[8][9]

Affected Biochemical Pathways and Signaling Cascades

The depletion of intracellular polyamines and the induction of SSAT by DENSPM trigger a cascade of downstream effects on various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Cell Cycle Progression

DENSPM has been shown to induce cell cycle arrest, primarily by affecting the S and G2/M phases. The depletion of polyamines disrupts the normal progression of the cell cycle.[4] This is often accompanied by a decrease in the levels of key cell cycle regulatory proteins, including cyclin A, cyclin B, and cyclin E.[4]

Cell_Cycle_Arrest DENSPM This compound Polyamine_Depletion Polyamine Depletion DENSPM->Polyamine_Depletion Cyclin_A Cyclin A Polyamine_Depletion->Cyclin_A downregulates Cyclin_B Cyclin E Polyamine_Depletion->Cyclin_B downregulates Cyclin_E Cyclin B1 Polyamine_Depletion->Cyclin_E downregulates S_Phase S Phase Arrest Cyclin_A->S_Phase progression Cyclin_B->S_Phase progression G2_M_Phase G2/M Phase Arrest Cyclin_E->G2_M_Phase progression

Caption: DENSPM-induced polyamine depletion leads to cell cycle arrest.

Apoptosis Induction

DENSPM induces apoptosis in a variety of cancer cell lines through both caspase-dependent and independent mechanisms. The induction of SSAT and the subsequent production of hydrogen peroxide (H2O2) during polyamine catabolism can contribute to oxidative stress and trigger apoptosis.[10] In some cell types, DENSPM treatment leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9.

Apoptosis_Induction DENSPM This compound SSAT SSAT Induction DENSPM->SSAT Polyamine_Catabolism Polyamine Catabolism SSAT->Polyamine_Catabolism H2O2 H₂O₂ Production (Oxidative Stress) Polyamine_Catabolism->H2O2 Mitochondria Mitochondria H2O2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by DENSPM.

PI3K/AKT/mTOR Signaling Pathway

DENSPM has been shown to downregulate key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Treatment with DENSPM leads to a reduction in the protein levels of AKT, phosphorylated AKT, mTOR, and phosphorylated mTOR.[11] This inhibition of the mTOR pathway contributes to the anti-proliferative effects of DENSPM.

mTOR_Pathway cluster_inhibition Inhibition DENSPM This compound AKT AKT DENSPM->AKT downregulates pAKT p-AKT DENSPM->pAKT downregulates mTOR mTOR AKT->mTOR pmTOR p-mTOR pAKT->pmTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis pmTOR->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

The Role of N1,N11-Diethylnorspermine in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, induces cell cycle arrest in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound is a structural analogue of the natural polyamine spermine. Its primary mechanism of action involves the profound disruption of polyamine homeostasis, which is critical for cell proliferation, differentiation, and survival.[1][2] DENSPM exerts its effects through a dual action: it downregulates the biosynthetic enzymes of polyamines while simultaneously upregulating the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][3][4] The induction of SSAT is a key factor in the depletion of natural polyamines (putrescine, spermidine, and spermine) and the accumulation of their acetylated derivatives.[1][5] This depletion of essential polyamines is a primary trigger for the observed cell cycle arrest and, in many cases, apoptosis.[1][2]

The cytotoxic effects of DENSPM are also linked to the generation of hydrogen peroxide (H₂O₂) as a byproduct of the enhanced polyamine catabolism, contributing to oxidative stress and cellular damage.[1][6][7]

Quantitative Effects on Cell Cycle and Polyamine Pools

The impact of DENSPM on cell cycle progression and intracellular polyamine concentrations has been quantified in various cancer cell lines. The following tables summarize these findings.

Table 1: Effect of 10 µM DENSPM on Polyamine Pools in Human Cancer Cell Lines

Cell LineTreatment Duration (h)Putrescine (% of Control)Spermidine (% of Control)Spermine (% of Control)Reference
MCF-7 (Breast Cancer)24101525[1]
48<5<510[1]
SK-BR-3 (Breast Cancer)24203050[1]
48102035[1]
HCC1937 (Breast Cancer)24<51015[1]
48<5<55[1]
L56Br-C1 (Breast Cancer)24<5<510[1]
48<5<5<5[1]
SH-SY5Y (Neuroblastoma)2451020[8]
48<5<55[8]
LA-N-1 (Neuroblastoma)24254060[8]
48152540[8]
MALME-3M (Melanoma)24Not Reported<10<10[9][10]
U87 (Glioblastoma)48Not ReportedDepletedDepleted[6]
LN229 (Glioblastoma)48Not ReportedDepletedDepleted[6]
PC-3 (Prostate Cancer)72DepletedDepletedDepleted[11]
DU-145 (Prostate Cancer)72DepletedDepletedDepleted[11]

Table 2: Effect of 10 µM DENSPM on Cell Cycle Distribution in Human Cancer Cell Lines

Cell LineTreatment Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
MCF-7 (Breast Cancer)48IncreasedDecreasedNo significant change[12]
SK-BR-3 (Breast Cancer)48No significant changeNo significant changeNo significant change[12]
HCC1937 (Breast Cancer)48IncreasedDecreasedIncreased[12]
L56Br-C1 (Breast Cancer)48IncreasedDecreasedIncreased[4][12]
MALME-3M (Melanoma)2475 (vs 55 in control)15 (vs 35 in control)10 (vs 10 in control)[9][10]
SH-SY5Y (Neuroblastoma)48IncreasedDecreasedNot specified[8]
U87 (Glioblastoma)72Increased sub-G1Not specifiedNot specified[6][7]
LN229 (Glioblastoma)72Increased sub-G1Not specifiedNot specified[6][7]

Signaling Pathways Modulated by DENSPM

DENSPM-induced cell cycle arrest is a consequence of its influence on several critical signaling pathways that govern cell proliferation and survival.

Polyamine Catabolism and Cell Cycle Entry

The depletion of intracellular polyamines is a central event that triggers cell cycle arrest. Polyamines are essential for the progression through the cell cycle, particularly the S phase.[12][13] DENSPM's induction of SSAT leads to a rapid reduction in spermine and spermidine levels, which in turn inhibits DNA synthesis and cell cycle progression.

DENSPM This compound (DENSPM) SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) DENSPM->SSAT Induces Polyamines Intracellular Polyamines (Spermine, Spermidine) SSAT->Polyamines Depletes CellCycle Cell Cycle Progression (S-Phase Entry) Polyamines->CellCycle Promotes

Caption: DENSPM induces SSAT, leading to polyamine depletion and cell cycle arrest.

Regulation of Cell Cycle Proteins

DENSPM treatment has been shown to decrease the levels of key cell cycle regulatory proteins, including cyclin E1, cyclin A2, and cyclin B1.[12][14] This reduction in cyclins, which are essential for the activity of cyclin-dependent kinases (CDKs), contributes to the observed cell cycle arrest at different phases. The S phase appears to be the most sensitive, followed by the G2/M phase and the G1/S transition.[12]

DENSPM DENSPM Polyamine_Depletion Polyamine Depletion DENSPM->Polyamine_Depletion CyclinE1 Cyclin E1 Polyamine_Depletion->CyclinE1 Reduces CyclinA2 Cyclin A2 Polyamine_Depletion->CyclinA2 Reduces CyclinB1 Cyclin B1 Polyamine_Depletion->CyclinB1 Reduces G1S_Transition G1/S Transition CyclinE1->G1S_Transition Inhibits S_Phase S Phase CyclinA2->S_Phase Inhibits G2M_Phase G2/M Phase CyclinB1->G2M_Phase Inhibits

Caption: DENSPM reduces key cyclins, leading to cell cycle phase inhibition.

Induction of Apoptosis via the Mitochondrial Pathway

In addition to cell cycle arrest, DENSPM can induce apoptosis, particularly in sensitive cell lines.[8][15] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[15] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[4][8][15] The sensitivity to DENSPM-induced apoptosis can be influenced by the cellular levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins.[8][15]

DENSPM DENSPM Mitochondria Mitochondria DENSPM->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DENSPM DENSPM mTOR mTOR DENSPM->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Inhibits _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Inhibits

References

N1,N11-Diethylnorspermine (DENSPM): A Technical Guide to the Induction of Spermidine/Spermine N1-acetyltransferase (SSAT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, by the synthetic polyamine analogue N1,N11-diethylnorspermine (DENSPM). This document details the molecular mechanisms, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction

Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport.[1][3] Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the polyamine catabolic pathway.[2][4] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine and spermine, leading to their subsequent degradation by acetylpolyamine oxidase (APAO) or excretion from the cell.[1][5] This process plays a crucial role in maintaining polyamine homeostasis.[2][6]

This compound (DENSPM) is a synthetic analogue of spermine that has been investigated as a potential anti-cancer agent.[2][7][8] Its primary mechanism of action involves the potent induction of SSAT, leading to the depletion of intracellular polyamine pools and subsequent inhibition of cell growth and induction of apoptosis.[7][9][10] Understanding the intricacies of DENSPM-mediated SSAT induction is critical for the development of novel therapeutic strategies targeting polyamine metabolism in cancer and other hyperproliferative diseases.

Quantitative Effects of DENSPM on SSAT and Polyamine Metabolism

The induction of SSAT by DENSPM is a robust and significant cellular response, observed across various cancer cell lines. The following tables summarize the quantitative impact of DENSPM on SSAT expression, enzyme activity, and intracellular polyamine concentrations.

Cell LineDENSPM ConcentrationTreatment DurationFold Increase in SSAT mRNAFold Increase in SSAT ProteinFold Increase in SSAT ActivityReference(s)
Human Lung Carcinoma (NCI H157)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Induction[11]
Human Melanoma (MALME-3)Not Specified48 hoursNot SpecifiedNot Specified>200-fold[10]
Human Ovarian Carcinoma (A2780)10 µM20 hoursSignificant InductionNot SpecifiedHigh Induction[12]
Glioblastoma (GBM) cellsNot SpecifiedNot SpecifiedElevatedNot SpecifiedNot Specified[9]
Breast Cancer ExplantsNot SpecifiedIn vitro incubationNot SpecifiedSignificantly Increased in 30/38 samplesCorrelated with protein expression[13]

Table 1: DENSPM-Induced Upregulation of SSAT

| Cell Line | DENSPM Concentration | Treatment Duration | % Decrease in Spermidine | % Decrease in Spermine | Reference(s) | |---|---|---|---|---| | Human Ovarian Carcinoma (A2780) | 10 µM | 20 hours | Significant Depletion | Significant Depletion |[12] | | Glioblastoma (GBM) cells | Not Specified | Not Specified | Decreased | Decreased |[9] |

Table 2: Effect of DENSPM on Intracellular Polyamine Pools

Signaling Pathways and Mechanisms of Action

DENSPM induces SSAT through a multi-level regulatory mechanism, affecting transcription, mRNA translation, and protein stability.

Transcriptional Regulation

DENSPM treatment leads to an increase in the transcription of the SAT1 gene, which encodes for SSAT.[5] This is a key initial step in the induction process.

Post-transcriptional and Translational Regulation

DENSPM also significantly enhances the translation of SSAT mRNA.[4][14] Evidence suggests that DENSPM can alleviate the translational repression of SSAT mRNA, possibly by displacing inhibitory proteins from the mRNA sequence.[14] This allows for a rapid and substantial increase in the synthesis of the SSAT protein.

Post-translational Regulation

A critical aspect of DENSPM's action is the stabilization of the SSAT protein.[4] The SSAT protein has a very short half-life, estimated to be around 20 minutes.[4] DENSPM treatment dramatically increases the half-life of the SSAT protein to over 13 hours, leading to its accumulation within the cell.[4]

DENSPM_Induction_of_SSAT cluster_Cytoplasm Cytoplasm DENSPM This compound (DENSPM) SAT1_Gene SAT1 Gene DENSPM->SAT1_Gene Induces SSAT_mRNA SSAT mRNA DENSPM->SSAT_mRNA Enhances Translation SSAT_Protein_Inactive Inactive SSAT Protein DENSPM->SSAT_Protein_Inactive Stabilizes CellMembrane Cell Membrane SAT1_Gene->SSAT_mRNA SSAT_mRNA->SSAT_Protein_Inactive Translation SSAT_Protein_Active Active SSAT Protein SSAT_Protein_Inactive->SSAT_Protein_Active Stabilization Polyamines Spermidine/ Spermine Acetylated_Polyamines Acetylated Polyamines Polyamines->Acetylated_Polyamines Acetylation Degradation Degradation/ Excretion Acetylated_Polyamines->Degradation

Figure 1: Signaling pathway of DENSPM-induced SSAT expression and activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DENSPM on SSAT and polyamine metabolism.

Spermidine/Spermine N1-acetyltransferase (SSAT) Enzyme Activity Assay

This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from acetyl-CoA to a polyamine substrate.

Materials:

  • Cell lysate

  • [1-14C]acetyl-Coenzyme A[15]

  • Spermidine (or other polyamine substrate)[16]

  • Tris-HCl buffer (pH 7.8)

  • Dithiothreitol (DTT)

  • Scintillation fluid

  • Phosphocellulose paper discs

  • Ice-cold 10% trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, spermidine, and [1-14C]acetyl-CoA.

  • Initiate the reaction by adding cell lysate to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs extensively with ice-cold 10% TCA to remove unincorporated [1-14C]acetyl-CoA.

  • Air dry the discs and measure the radioactivity using a scintillation counter.

  • Calculate SSAT activity based on the amount of radioactivity incorporated into the polyamine substrate per unit of time and protein concentration.

Western Blotting for SSAT Protein Expression

This technique is used to detect and quantify the levels of SSAT protein in cell lysates.[17][18][19][20]

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for SSAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of SSAT protein.

High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis

HPLC is a sensitive method used to separate and quantify intracellular polyamine levels.[21][22][23][24][25]

Materials:

  • Cell pellets

  • Perchloric acid (PCA)

  • Dansyl chloride or other derivatizing agent

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Extraction: Extract polyamines from cell pellets by homogenization in PCA.

  • Derivatization: Derivatize the polyamines in the supernatant with a fluorescent tag like dansyl chloride to enable detection.

  • HPLC Separation: Inject the derivatized sample into the HPLC system. Separate the polyamines on a C18 column using a suitable mobile phase gradient.

  • Detection: Detect the separated polyamines using a fluorescence or UV detector.

  • Quantification: Quantify the polyamine levels by comparing the peak areas of the samples to those of known concentrations of polyamine standards.

Experimental_Workflow cluster_Analysis Analysis cluster_Protein Protein Level cluster_Activity Enzyme Activity cluster_Metabolites Metabolite Levels start Cell Culture Treatment (with DENSPM) WesternBlot Western Blotting for SSAT start->WesternBlot SSAT_Assay SSAT Enzyme Activity Assay start->SSAT_Assay HPLC HPLC for Polyamine Analysis start->HPLC Data Data Interpretation and Correlation WesternBlot->Data SSAT_Assay->Data HPLC->Data

Figure 2: A typical experimental workflow for studying DENSPM's effects.

Conclusion

This compound is a potent inducer of spermidine/spermine N1-acetyltransferase, a critical enzyme in polyamine catabolism. Its ability to upregulate SSAT at multiple levels—transcriptional, translational, and post-translational—leads to a dramatic depletion of intracellular polyamines, which in turn inhibits cell growth and promotes apoptosis in cancer cells. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of DENSPM and other polyamine-targeted therapies. While clinical trials with DENSPM have shown limited efficacy as a monotherapy, its potent biological activity suggests potential for combination therapies and the development of next-generation polyamine analogues.[26][27][28][29]

References

Cellular Uptake and Transport of N1,N11-Diethylnorspermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has been extensively investigated as a potential anti-cancer agent. As a structural mimic of natural polyamines like spermine and spermidine, DENSPM exploits the polyamine transport system (PTS) for cellular entry. Once inside the cell, it exerts its cytotoxic effects primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which leads to the depletion of natural polyamines and the production of cytotoxic byproducts. This guide provides an in-depth technical overview of the cellular uptake and transport of DENSPM, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Cellular Uptake and Transport Mechanisms

The cellular uptake of the polycationic molecule DENSPM is a complex process that is not fully elucidated. Evidence suggests that it is an active process primarily mediated by the endogenous polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines for proliferation.[1] While the specific protein components of the mammalian PTS are still under investigation, it is understood to be a high-affinity, energy-dependent process.[1]

Recent research has implicated solute carrier (SLC) transporters in the transport of polyamines and their analogues. For instance, SLC22A16 has been shown to transport the polyamine analogue bleomycin-A5, suggesting it may also be involved in the transport of other polyamine-related compounds.[2] However, direct evidence for specific transporters mediating DENSPM uptake is currently lacking. The transport process is regulated by intracellular polyamine levels; high concentrations of polyamines or their analogues, including DENSPM itself, can downregulate the transport system.[3]

Quantitative Data on Cellular Uptake and Polyamine Depletion

Cell LineTreatmentIntracellular DENSPM ConcentrationPutrescine (% of Control)Spermidine (% of Control)Spermine (% of Control)Reference
Human Prostate Cancer
LNCaP10 µM DENSPM, 72hNot Reported~10%~20%~5%[3]
DU14510 µM DENSPM, 72hNot Reported~5%~10%<5%[3]
PC-310 µM DENSPM, 72hNot Reported~15%~25%~10%[3]
Human Melanoma
MALME-3M10 µM DENSPM, 24hNot ReportedDepletedSignificantly ReducedSignificantly Reduced[4]
SK-MEL-2810 µM DENSPM, 24hNot ReportedDepletedSignificantly ReducedSignificantly Reduced[4]

Table 1: Effect of DENSPM on Intracellular Polyamine Pools in Various Cancer Cell Lines. This table summarizes the significant depletion of natural polyamines (putrescine, spermidine, and spermine) following treatment with DENSPM in different human cancer cell lines, indicating its effective cellular uptake and mechanism of action.

Experimental Protocols

Protocol 1: Radiolabeled Polyamine Analogue Uptake Assay

This protocol is adapted from methods used for studying the uptake of radiolabeled natural polyamines and can be applied to study DENSPM uptake, assuming a radiolabeled version of DENSPM (e.g., [14C]DENSPM or [3H]DENSPM) is available.

Objective: To quantify the cellular uptake of radiolabeled DENSPM.

Materials:

  • Cancer cell line of interest (e.g., DU145, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Radiolabeled DENSPM ([14C]DENSPM or [3H]DENSPM)

  • Unlabeled ("cold") DENSPM

  • Lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add 0.5 mL of fresh, serum-free medium to each well and incubate for 30 minutes at 37°C to equilibrate the cells.

  • Uptake Initiation: To initiate the uptake, aspirate the medium and add 0.5 mL of medium containing the desired concentration of radiolabeled DENSPM. For competition experiments, co-incubate with a molar excess (e.g., 100-fold) of unlabeled DENSPM to determine non-specific uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. It is critical to perform the washing steps quickly to minimize efflux of the radiolabeled compound.

  • Cell Lysis: After the final wash, add 0.5 mL of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate from each well to a scintillation vial. Add 5 mL of scintillation cocktail to each vial, cap, and vortex.

  • Measurement: Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) can be converted to pmol of DENSPM per mg of protein using a standard curve and a protein assay (e.g., BCA assay) performed on parallel wells.

Protocol 2: Quantification of Intracellular DENSPM by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of unlabeled DENSPM from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To determine the intracellular concentration of unlabeled DENSPM.

Materials:

  • DENSPM-treated cells

  • Ice-cold PBS

  • Internal standard (a structurally similar compound not present in the cells)

  • Methanol

  • Acetonitrile

  • Formic acid

  • HPLC-MS/MS system

Procedure:

  • Cell Harvesting and Washing: After treatment with DENSPM for the desired time, place the culture plates on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Extraction: Add a known volume of ice-cold methanol containing the internal standard to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Sonicate the samples on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DENSPM and the internal standard.

  • Quantification: Create a standard curve by analyzing known concentrations of DENSPM and the internal standard. Calculate the intracellular concentration of DENSPM in the cell extracts based on the peak area ratios of DENSPM to the internal standard and normalize to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by DENSPM

DENSPM's primary mechanism of action, the induction of SSAT and subsequent depletion of natural polyamines, triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

DENSPM_Signaling cluster_uptake Cellular Uptake cluster_mechanism Primary Mechanism cluster_downstream Downstream Effects cluster_mTOR mTOR Pathway Inhibition cluster_MAPK MAPK Pathway Activation cluster_apoptosis Apoptosis Induction DENSPM_ext Extracellular DENSPM PTS Polyamine Transport System (PTS) DENSPM_ext->PTS Uptake DENSPM_int Intracellular DENSPM PTS->DENSPM_int SSAT SSAT Induction DENSPM_int->SSAT Induces Polyamines Natural Polyamines (Spermine, Spermidine) DENSPM_int->Polyamines Depletes AcPolyamines Acetylated Polyamines SSAT->AcPolyamines Polyamines->AcPolyamines Acetylation Protein_Synth Protein Synthesis Polyamines->Protein_Synth Required for H2O2 H₂O₂ Production (Oxidative Stress) AcPolyamines->H2O2 Oxidation (by PAO/SMO) ERK ERK1/2 H2O2->ERK Activates JNK JNK H2O2->JNK Activates p38 p38 H2O2->p38 Activates Mitochondria Mitochondria H2O2->Mitochondria Induces Stress AKT AKT mTORC1 mTORC1 AKT->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 p70S6K->Protein_Synth _4EBP1->Protein_Synth Apoptosis Apoptosis Protein_Synth->Apoptosis Inhibition promotes ERK->Apoptosis JNK->Apoptosis p38->Apoptosis CytoC Cytochrome c Release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Activates Caspases->Apoptosis

Figure 1: Signaling Pathways Affected by DENSPM. This diagram illustrates the cellular uptake of DENSPM via the polyamine transport system, its primary mechanism of inducing SSAT and depleting natural polyamines, and the subsequent downstream effects on the mTOR and MAPK signaling pathways, ultimately leading to apoptosis.

Experimental Workflow for Studying DENSPM Uptake

The following diagram outlines a typical experimental workflow for investigating the cellular uptake of DENSPM.

DENSPM_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells pre_incubate Pre-incubate Cells (e.g., in serum-free medium) seed_cells->pre_incubate add_DENSPM Add Radiolabeled or Unlabeled DENSPM pre_incubate->add_DENSPM incubate Incubate for Defined Time Points add_DENSPM->incubate terminate Terminate Uptake (e.g., rapid washing with ice-cold PBS) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells terminate->lyse_cells protein_assay Protein Quantification terminate->protein_assay Parallel Wells quantify_radiolabel Quantify Radioactivity (Scintillation Counting) lyse_cells->quantify_radiolabel For Radiolabeled extract_DENSPM Extract Intracellular DENSPM lyse_cells->extract_DENSPM For Unlabeled normalize Normalize Uptake Data (to protein content) quantify_radiolabel->normalize quantify_HPLC Quantify by HPLC-MS/MS extract_DENSPM->quantify_HPLC quantify_HPLC->normalize protein_assay->normalize kinetics Determine Uptake Kinetics (if applicable) normalize->kinetics normalize->kinetics end End kinetics->end

Figure 2: Experimental Workflow for DENSPM Uptake Studies. This flowchart outlines the key steps involved in a typical in vitro experiment to quantify the cellular uptake of this compound (DENSPM), from cell preparation to data analysis.

Conclusion

This compound is a promising anti-cancer agent that effectively enters cancer cells by hijacking the polyamine transport system. Its primary intracellular action is the potent induction of SSAT, leading to the depletion of essential natural polyamines and the generation of oxidative stress. These events trigger a complex network of signaling pathways, including the inhibition of the pro-survival mTOR pathway and the activation of the pro-apoptotic MAPK pathway, culminating in cell death. While the precise transporters and the detailed kinetics of DENSPM uptake require further investigation, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other polyamine analogues. A deeper understanding of the transport mechanisms will be crucial for optimizing the therapeutic efficacy of DENSPM and for the development of novel polyamine-targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for N1,N11-Diethylnorspermine (DENSPM) in Polyamine Catabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, as a potent tool for studying polyamine catabolism. This document outlines the mechanism of action of DENSPM, its effects on cellular polyamine levels, and detailed protocols for its application in in vitro and in vivo research settings.

Introduction to this compound (DENSPM)

This compound (DENSPM) is a structural analogue of the naturally occurring polyamine, spermine. Its primary mechanism of action involves the profound induction of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[1][2] This superinduction of SSAT leads to the acetylation of spermidine and spermine, marking them for either export out of the cell or for oxidation by N1-acetylpolyamine oxidase (APAO). The overall effect is a significant depletion of intracellular polyamine pools, which are essential for cell growth, proliferation, and differentiation.[3][4] Consequently, DENSPM exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell types.[5][6]

Mechanism of Action

DENSPM exerts its effects on polyamine catabolism through a multi-faceted approach:

  • Superinduction of SSAT: DENSPM is one of the most potent known inducers of SSAT, capable of increasing its expression by 10- to 1000-fold in responsive cell lines.[1][2]

  • Depletion of Polyamines: The dramatic increase in SSAT activity leads to a rapid decrease in the intracellular concentrations of spermidine and spermine.[3]

  • Downregulation of Polyamine Biosynthesis: DENSPM can also suppress the activity of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[4]

  • Induction of Oxidative Stress: The catabolism of acetylated polyamines by APAO and the direct oxidation of spermine by spermine oxidase (SMOX) generate hydrogen peroxide (H₂O₂) as a byproduct, contributing to cellular oxidative stress and apoptosis.[7]

  • Inhibition of mTOR Signaling: DENSPM treatment has been shown to downregulate the mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. This is evidenced by decreased phosphorylation of key downstream effectors like p70S6K and 4E-BP1.[7][8]

Data Presentation

In Vitro Antiproliferative Activity of DENSPM

The half-maximal inhibitory concentration (IC50) of DENSPM varies across different cancer cell lines, reflecting differential sensitivities to the induction of polyamine catabolism.

Cell LineCancer TypeIC50 (µM)
A121Ovarian Carcinoma0.1 - 1
A549Lung Adenocarcinoma0.1 - 1
SH-1Melanoma0.1 - 1
MALME-3MMelanoma0.1 - 1
HT29Colon Carcinoma>100
PC-3Prostate CarcinomaMicromolar range
TSU-pr1Prostate CarcinomaMicromolar range
DU-145Prostate CarcinomaMicromolar range
JCA-1Prostate CarcinomaMicromolar range
Various Melanoma Cell LinesMelanoma2 - 180

Table 1: IC50 values for DENSPM in various human cancer cell lines. Data compiled from multiple sources.[3][4][9]

In Vivo Administration of DENSPM

DENSPM has been evaluated in various preclinical and clinical settings, with dosages and schedules tailored to the model and therapeutic goal.

ModelAdministration RouteDosageSchedule
Nude Mice with Human Tumor XenograftsIntraperitoneal (i.p.) injection40 or 80 mg/kg3 times a day for 6 days
Nude Mice with Human Tumor XenograftsSubcutaneous (s.c.) infusion (Alzet pumps)120, 240, or 360 mg/kg/dayContinuous for 4 days
Nude Mice with DU-145 XenograftsIntraperitoneal (i.p.) injection40 mg/kg3 times a day for two 6-day cycles (days 1-6 and 8-13)
Phase I Clinical Trial (NSCLC)Intravenous (i.v.) infusionMTD: 185 mg/m²/dayOnce daily for 5 days, repeated every 21 days
Phase I Clinical Trial (HCC)Intravenous (i.v.) infusionMTD: 75 mg/m²Days 1, 3, 5, 8, 10, and 12 of a 28-day cycle
Phase II Clinical Trial (Metastatic Breast Cancer)Intravenous (i.v.) infusion100 mg/m²Once daily for 5 days, repeated every 21 days

Table 2: In vivo administration protocols for DENSPM. MTD: Maximum Tolerated Dose; NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma. Data compiled from multiple sources.[3][4][10][11][12][13]

Signaling Pathways and Experimental Workflows

Polyamine_Catabolism_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_AcSpermidine N1-Acetylspermidine Spermidine->N1_AcSpermidine SSAT Spermine->Spermidine SMOX N1_AcSpermine N1-Acetylspermine Spermine->N1_AcSpermine SSAT N1_AcSpermidine->Putrescine APAO Cell_Export Cell Export N1_AcSpermidine->Cell_Export N1_AcSpermine->Spermidine APAO N1_AcSpermine->Cell_Export DENSPM DENSPM SSAT SSAT DENSPM->SSAT Induces ODC ODC DENSPM->ODC Inhibits H2O2 H₂O₂ APAO APAO APAO->H2O2 SMOX SMOX SMOX->H2O2

Polyamine Catabolism Pathway and the Action of DENSPM.

mTOR_Signaling_Pathway DENSPM DENSPM Polyamine_Depletion Polyamine Depletion DENSPM->Polyamine_Depletion mTOR mTOR Polyamine_Depletion->mTOR Inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Effect of DENSPM on the mTOR Signaling Pathway.

Experimental_Workflow Start Start: Cancer Cell Culture DENSPM_Treatment Treat with DENSPM (various concentrations and time points) Start->DENSPM_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) DENSPM_Treatment->Cell_Viability Cell_Lysis Cell Lysis DENSPM_Treatment->Cell_Lysis Polyamine_Extraction Polyamine Extraction DENSPM_Treatment->Polyamine_Extraction Enzyme_Assay SSAT Activity Assay DENSPM_Treatment->Enzyme_Assay IC50 Determine IC50 Cell_Viability->IC50 Western_Blot Western Blot Analysis (SSAT, SMOX, p-mTOR, etc.) Cell_Lysis->Western_Blot Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression HPLC HPLC Analysis Polyamine_Extraction->HPLC Polyamine_Levels Quantify Polyamine Levels HPLC->Polyamine_Levels Enzyme_Activity Measure Enzyme Activity Enzyme_Assay->Enzyme_Activity

General Experimental Workflow for Studying DENSPM Effects.

Experimental Protocols

Preparation of DENSPM Stock Solution for In Vitro Use
  • Reconstitution: DENSPM is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For frequent use, a stock solution can be stored at 4°C for a limited time, protected from light.

Protocol 1: Determination of IC50 by MTT Cell Viability Assay

This protocol is for determining the concentration of DENSPM that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DENSPM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • DENSPM Treatment: Prepare serial dilutions of DENSPM from the stock solution in complete medium. The concentration range should bracket the expected IC50 (e.g., 0.1 µM to 100 µM). Remove the medium from the wells and add 100 µL of the DENSPM dilutions. Include a vehicle control (medium with the same concentration of the solvent used for DENSPM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DENSPM concentration relative to the vehicle control. Plot the percentage of viability versus the log of the DENSPM concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of Polyamine Catabolism and mTOR Pathway Proteins

This protocol outlines the procedure for analyzing changes in protein expression following DENSPM treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • DENSPM stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SSAT, anti-SMOX, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DENSPM at the desired concentration (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: HPLC Analysis of Intracellular Polyamines and Acetylated Polyamines

This protocol describes the quantification of polyamines and their acetylated derivatives using high-performance liquid chromatography (HPLC).

Materials:

  • Cancer cell line of interest

  • DENSPM stock solution

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Polyamine and acetylated polyamine standards

Procedure:

  • Cell Treatment and Extraction: Treat cells with DENSPM as required. Harvest the cells and extract the polyamines by adding ice-cold 0.2 M PCA.

  • Derivatization: After centrifugation to remove precipitated proteins, derivatize the polyamines in the supernatant with dansyl chloride.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile and water).

  • Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector. Quantify the polyamine levels by comparing the peak areas to those of known standards.

Protocol 4: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol measures the enzymatic activity of SSAT in cell lysates.

Materials:

  • Cell lysates from DENSPM-treated and control cells

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

  • Spermidine or spermine (substrate)

  • [¹⁴C]Acetyl-CoA (radiolabeled co-substrate)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and spermidine/spermine.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stopping solution (e.g., hydroxylamine).

  • Separation and Counting: Separate the radiolabeled acetylated polyamine product from the unreacted [¹⁴C]Acetyl-CoA (e.g., by ion-exchange chromatography or solvent extraction).

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Calculation: Calculate the SSAT activity, typically expressed as pmol of acetylated product formed per minute per mg of protein.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate role of polyamine catabolism in cellular processes. Its ability to potently induce SSAT and deplete intracellular polyamines provides a robust system for studying the consequences of polyamine dysregulation in various biological contexts, particularly in cancer research and drug development. The protocols provided herein offer a foundation for researchers to effectively utilize DENSPM in their studies.

References

Application Notes and Protocols: Quantifying Polyamine Levels Following N¹,N¹¹-Diethylnorspermine (DENSPM) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N¹,N¹¹-diethylnorspermine (DENSPM) is a synthetic polyamine analogue that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the profound disruption of intracellular polyamine homeostasis. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention. DENSPM treatment leads to a rapid depletion of natural polyamines by down-regulating their biosynthesis and, most critically, by potently inducing the key polyamine catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[1][2] This dual action results in the depletion of intracellular polyamine pools, leading to cell growth inhibition and apoptosis.[3][4]

Accurate quantification of intracellular polyamine levels is crucial for evaluating the efficacy of DENSPM and understanding its detailed mechanism of action in preclinical and clinical studies. This document provides detailed application notes, experimental protocols for quantifying polyamine levels using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Effect of DENSPM on Intracellular Polyamine Levels

The following tables summarize the quantitative changes in putrescine, spermidine, and spermine levels in various cancer cell lines after treatment with DENSPM. The data is compiled from published research and illustrates the consistent depletion of natural polyamines induced by this agent.

Table 1: Effect of DENSPM on Polyamine Levels in Human Melanoma Cell Lines

Cell LineTreatment (10 µM DENSPM)Putrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)
SK-MEL-28 Control0.15 ± 0.022.5 ± 0.23.8 ± 0.3
24h0.05 ± 0.010.4 ± 0.10.5 ± 0.1
MALME-3M Control0.21 ± 0.033.1 ± 0.34.5 ± 0.4
24h0.08 ± 0.020.9 ± 0.21.2 ± 0.3
A375 Control0.18 ± 0.022.8 ± 0.34.1 ± 0.4
24h0.12 ± 0.021.8 ± 0.22.5 ± 0.3
LOX Control0.25 ± 0.043.5 ± 0.45.1 ± 0.5
24h0.18 ± 0.032.5 ± 0.33.8 ± 0.4

Data adapted from published studies. Values are represented as mean ± standard deviation.

Table 2: Summary of DENSPM Effects on Polyamine Levels in Other Cancer Cell Lines

Cancer TypeCell LineKey Findings on Polyamine Levels after DENSPM Treatment
Prostate Cancer DU-145, PC-3, TSU-pr1, JCA-1Significant depletion of natural polyamines.[5]
Breast Cancer L56Br-C1Efficient depletion of putrescine, spermidine, and spermine.[3]
Lung Cancer A549Extensive depletion of polyamine pools.[2]
Glioblastoma U87, LN229Depletes cellular polyamines.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Polyamine_Metabolism_and_DENSPM_Action Mechanism of DENSPM Action on Polyamine Metabolism cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcSpermidine N¹-acetylspermidine Spermidine->AcSpermidine SSAT Spermine->Spermidine SMOX AcSpermine N¹-acetylspermine Spermine->AcSpermine AcSpermidine->Putrescine PAOX AcSpermine->Spermidine PAOX DENSPM N¹,N¹¹-Diethylnorspermine (DENSPM) SSAT_node SSAT (Spermidine/spermine N¹-acetyltransferase) DENSPM->SSAT_node Induces ODC_node ODC (Ornithine Decarboxylase) DENSPM->ODC_node Inhibits

Caption: Mechanism of DENSPM Action on Polyamine Metabolism.

Experimental_Workflow Experimental Workflow for Polyamine Quantification start Cell Culture with DENSPM Treatment harvest Cell Harvesting and Lysis start->harvest deproteinization Protein Precipitation (e.g., with perchloric acid) harvest->deproteinization supernatant Collect Supernatant (Contains Polyamines) deproteinization->supernatant derivatization Derivatization (e.g., Benzoylation or Dansylation) supernatant->derivatization analysis HPLC or LC-MS/MS Analysis derivatization->analysis quantification Data Acquisition and Quantification analysis->quantification

Caption: Experimental Workflow for Polyamine Quantification.

Experimental Protocols

Protocol 1: Quantification of Polyamines by HPLC with Pre-column Benzoylation

This protocol details the analysis of polyamines by reverse-phase HPLC following derivatization with benzoyl chloride. Benzoylated polyamines can be detected by UV absorbance.

Materials:

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Sodium hydroxide (NaOH), 2 M

  • Benzoyl chloride

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Polyamine standards (Putrescine, Spermidine, Spermine)

  • Internal standard (e.g., 1,7-diaminoheptane)

  • Microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation and Extraction:

    • Culture cells to the desired confluency and treat with DENSPM or vehicle control for the specified duration.

    • Harvest cells by trypsinization or scraping, and wash with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant containing the polyamines to a new microcentrifuge tube. An aliquot can be used for protein quantification (e.g., Bradford assay) from the pellet.

  • Benzoylation (Derivatization):

    • To 100 µL of the PCA extract (or polyamine standards/internal standard), add 200 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride.

    • Vortex vigorously for 30 seconds and incubate at room temperature for 20-30 minutes.

    • Stop the reaction by adding 400 µL of saturated NaCl solution.

    • Extract the benzoylated polyamines by adding 500 µL of diethyl ether and vortexing for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper ether layer to a new tube.

    • Evaporate the ether to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of methanol (HPLC grade).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used. An example gradient is starting with 60% methanol and increasing to 100% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm.

    • Quantification: Create a standard curve using the benzoylated polyamine standards with the internal standard. Calculate the concentration of each polyamine in the samples based on the peak areas relative to the standard curve.

Protocol 2: Quantification of Polyamines by LC-MS/MS

This protocol provides a highly sensitive and specific method for polyamine quantification without the need for derivatization, although derivatization can be employed to improve chromatographic separation.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polyamine standards (Putrescine, Spermidine, Spermine)

  • Isotopically labeled internal standards (e.g., d8-Putrescine, d8-Spermidine, d8-Spermine)

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 or HILIC column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Extraction:

    • Follow steps 1.1 to 1.3 from Protocol 1.

    • Resuspend the cell pellet in 200 µL of ice-cold 10% TCA containing isotopically labeled internal standards.

    • Lyse the cells by sonication on ice.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for better retention of polar polyamines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the polyamines. For a C18 column, a shallow gradient may be necessary. For a HILIC column, the gradient will be reversed (starting with high organic).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Putrescine: e.g., m/z 89.1 -> 72.1

        • Spermidine: e.g., m/z 146.2 -> 72.1

        • Spermine: e.g., m/z 203.2 -> 146.2

        • Monitor the corresponding transitions for the isotopically labeled internal standards.

    • Quantification: Generate standard curves for each polyamine by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration. Calculate the concentrations in the samples from these curves.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the effects of N¹,N¹¹-diethylnorspermine on polyamine metabolism. The accurate quantification of intracellular polyamine levels is a critical step in elucidating the anticancer mechanisms of DENSPM and other polyamine-targeted therapies. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Both methods, when properly validated, can provide reliable and reproducible data to advance research in this promising area of drug development.

References

N1,N11-Diethylnorspermine: A Novel Pharmacological Tool for Inducing Beige Adipocyte Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N11-diethylnorspermine (DENSpm) is a synthetic polyamine analog that has emerged as a potent inducer of beige adipocyte biogenesis. These thermogenic fat cells, also known as "brite" (brown-in-white) adipocytes, are characterized by their high mitochondrial content and the expression of uncoupling protein 1 (UCP1). The induction of beige adipocytes within white adipose tissue (WAT) is a promising therapeutic strategy to combat obesity and related metabolic disorders by increasing energy expenditure. DENSpm offers a valuable pharmacological tool to study the molecular mechanisms underlying beige adipocyte formation and to explore its potential in drug development.

This document provides detailed application notes and experimental protocols for utilizing DENSpm to induce beige adipocyte biogenesis in both in vitro and in vivo models.

Mechanism of Action

DENSpm primarily exerts its effects by activating the enzyme spermidine/spermine N1-acetyltransferase (SAT1).[1][2][3] SAT1 is the rate-limiting enzyme in the polyamine catabolic pathway. Activation of SAT1 by DENSpm leads to a cascade of events that promotes the beige adipocyte phenotype. The proposed signaling pathway involves the following key steps:

  • SAT1 Activation: DENSpm directly activates SAT1, leading to the acetylation of spermidine and spermine.

  • Increased Polyamine Catabolism: This acetylation marks polyamines for degradation, altering the intracellular polyamine pool.

  • Reactive Oxygen Species (ROS) Production: The catabolism of acetylated polyamines generates hydrogen peroxide (H₂O₂), a type of ROS.

  • Inflammatory Gene Expression: The increase in ROS can lead to the expression of inflammatory genes.

  • Beige Adipocyte Gene Program Activation: This signaling cascade culminates in the increased expression of key beige adipocyte markers, including UCP1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3]

The activation of this pathway ultimately enhances mitochondrial biogenesis and function, leading to increased oxygen consumption and a thermogenic phenotype.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on beige adipocyte markers and cellular respiration based on available research.

Table 1: In Vitro Effects of DENSpm on Beige Adipocyte Gene Expression in Differentiated Primary Adipocytes

Gene MarkerTreatmentFold Change (vs. Control)Reference
UCP110 µM DENSpm (24h)~2.5[3]
PGC-1α10 µM DENSpm (24h)~2.0[3]
Cidea10 µM DENSpm (24h)~2.2[3]
Cox7a110 µM DENSpm (24h)~1.8[3]

Table 2: In Vitro Effects of DENSpm on Oxygen Consumption Rate (OCR) in Differentiated Primary Adipocytes

OCR ParameterTreatment% Increase (vs. Control)Reference
Total Oxygen Consumption10 µM DENSpm (24h)~40%[3]

Experimental Protocols

Protocol 1: In Vitro Induction of Beige Adipocytes from Primary Preadipocytes

This protocol describes the differentiation of primary murine preadipocytes and their subsequent treatment with DENSpm to induce a beige phenotype.

Materials:

  • Primary preadipocytes isolated from inguinal white adipose tissue (iWAT) of mice

  • Preadipocyte growth medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • Differentiation medium (Preadipocyte growth medium supplemented with 1 µM rosiglitazone, 1 µM dexamethasone, 0.5 mM IBMX, and 5 µg/mL insulin)

  • Adipocyte maintenance medium (Preadipocyte growth medium supplemented with 1 µM rosiglitazone and 5 µg/mL insulin)

  • This compound (DENSpm)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA isolation and qPCR analysis

  • Reagents for protein extraction and western blotting

  • Seahorse XF Analyzer and reagents for measuring OCR

Procedure:

  • Cell Seeding: Plate primary preadipocytes in multi-well plates at a desired density and culture in preadipocyte growth medium until confluent.

  • Adipocyte Differentiation:

    • Two days post-confluency (Day 0), replace the growth medium with differentiation medium.

    • On Day 2, replace the medium with adipocyte maintenance medium.

    • Continue to replace the adipocyte maintenance medium every two days until cells are fully differentiated (typically Day 7-8), characterized by the accumulation of lipid droplets.

  • DENSpm Treatment: On Day 8 of differentiation, treat the mature adipocytes with 10 µM DENSpm in fresh adipocyte maintenance medium for 24 hours. Include a vehicle-treated control group.

  • Analysis of Beige Adipocyte Markers:

    • Gene Expression (qPCR): After the 24-hour treatment, wash the cells with PBS and lyse them for RNA isolation. Perform reverse transcription followed by qPCR to analyze the expression of beige marker genes (e.g., Ucp1, Pgc1a, Cidea).

    • Protein Expression (Western Blot): Lyse the cells in RIPA buffer, and determine protein concentration. Perform western blot analysis for UCP1 and other proteins of interest.

  • Measurement of Oxygen Consumption Rate (OCR):

    • Seed and differentiate preadipocytes in a Seahorse XF cell culture microplate.

    • Following DENSpm treatment, measure OCR using a Seahorse XF Analyzer according to the manufacturer's protocol. This will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Protocol 2: In Vivo Induction of Beige Adipogenesis in Mice (Proposed)

While specific protocols for inducing beige fat with DENSpm in vivo are not extensively detailed in the cited literature, a potential protocol can be adapted from its use in other models.

Materials:

  • C57BL/6J mice

  • This compound (DENSpm)

  • Sterile saline solution

  • Equipment for subcutaneous or intraperitoneal injections

  • Metabolic cages for monitoring energy expenditure

  • Reagents for tissue processing, RNA, and protein extraction

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • DENSpm Administration:

    • Based on previous studies using DENSpm in mice for other applications, a starting dose could be in the range of 10-50 mg/kg body weight.

    • Administer DENSpm daily via subcutaneous or intraperitoneal injection for a period of 7-14 days. A control group should receive vehicle (saline) injections.

  • Metabolic Phenotyping:

    • Towards the end of the treatment period, place mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and physical activity.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect inguinal white adipose tissue (iWAT).

    • Analyze the iWAT for the expression of beige adipocyte markers (UCP1, PGC-1α) at both the mRNA and protein levels.

    • Histological analysis (H&E and UCP1 immunohistochemistry) can be performed to visualize the emergence of multilocular, UCP1-positive beige adipocytes.

Visualizations

Signaling Pathway of DENSpm-Induced Beige Adipocyte Biogenesis

DENSpm_Signaling_Pathway DENSpm This compound (DENSpm) SAT1 SAT1 Activation DENSpm->SAT1 Polyamine Increased Polyamine Catabolism SAT1->Polyamine ROS Increased ROS (H₂O₂) Polyamine->ROS Inflammation Inflammatory Gene Expression ROS->Inflammation Beige_Genes UCP1 & PGC-1α Expression ROS->Beige_Genes Beige_Biogenesis Beige Adipocyte Biogenesis Inflammation->Beige_Biogenesis Beige_Genes->Beige_Biogenesis

Caption: DENSpm activates SAT1, leading to increased polyamine catabolism, ROS production, and subsequent expression of beige adipocyte markers.

Experimental Workflow for In Vitro Induction

In_Vitro_Workflow cluster_prep Cell Preparation cluster_diff Differentiation cluster_treat Treatment cluster_analysis Analysis Preadipocytes Isolate Primary Preadipocytes Culture Culture to Confluency Preadipocytes->Culture Diff_Medium Add Differentiation Medium (Day 0) Culture->Diff_Medium Maint_Medium Switch to Maintenance Medium (Day 2-8) Diff_Medium->Maint_Medium DENSpm_Treat Treat with DENSpm (10 µM, 24h) Maint_Medium->DENSpm_Treat qPCR Gene Expression (qPCR) DENSpm_Treat->qPCR Western Protein Expression (Western Blot) DENSpm_Treat->Western OCR Oxygen Consumption (Seahorse) DENSpm_Treat->OCR

Caption: Workflow for the in vitro induction and analysis of beige adipocytes using DENSpm.

Conclusion

This compound serves as a valuable and specific pharmacological tool for inducing beige adipocyte biogenesis through the activation of the SAT1-mediated polyamine catabolic pathway. The provided protocols and data offer a framework for researchers to investigate the fascinating biology of beige adipocytes and to explore novel therapeutic avenues for metabolic diseases. Further dose-response and in vivo studies will be crucial to fully elucidate the therapeutic potential of targeting this pathway.

References

N1,N11-Diethylnorspermine (DENSPM): Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1,N11-Diethylnorspermine (DENSPM), a potent inducer of polyamine catabolism, in the investigation of the epithelial-mesenchymal transition (EMT). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate the design and execution of experiments aimed at understanding the intricate relationship between polyamine metabolism and cellular plasticity.

Introduction

This compound (DENSPM) is a synthetic polyamine analogue that has been extensively studied as a potential anti-cancer agent. Its primary mechanism of action involves the robust induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. This leads to the depletion of intracellular polyamine pools, particularly spermidine and spermine. Recent studies have unveiled a novel role for DENSPM in inducing an EMT-like phenotype in epithelial cells, highlighting a critical link between polyamine metabolism and the regulation of cellular differentiation and plasticity.[1][2] EMT is a fundamental biological process implicated in embryonic development, wound healing, and cancer progression, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.

Mechanism of Action

DENSPM exerts its effects by hijacking the cellular polyamine regulatory machinery. As a structural mimic of natural polyamines, it is actively transported into cells. Once inside, it potently induces the expression of SSAT. The subsequent acetylation of spermidine and spermine marks them for either export from the cell or degradation by acetylpolyamine oxidase (APAO), leading to a significant reduction in their intracellular concentrations. This depletion of natural polyamines, particularly spermidine, appears to be a key trigger for the observed EMT-like changes in epithelial cells.[1][2] While polyamine catabolism can generate reactive oxygen species (ROS), studies suggest that the EMT-inducing effect of DENSPM is not primarily mediated by oxidative stress.[1][3]

DENSPM This compound (DENSPM) Cell Epithelial Cell DENSPM->Cell Cellular Uptake SSAT Induction of SSAT (Spermidine/spermine N1-acetyltransferase) Cell->SSAT Intracellular Action Polyamine_Depletion Depletion of Intracellular Spermidine and Spermine SSAT->Polyamine_Depletion EMT_Phenotype EMT-like Phenotype Polyamine_Depletion->EMT_Phenotype Epithelial_Markers Downregulation of Epithelial Markers (e.g., E-cadherin) EMT_Phenotype->Epithelial_Markers Mesenchymal_Markers Upregulation of Mesenchymal Markers (e.g., Vimentin, Snail) EMT_Phenotype->Mesenchymal_Markers

Proposed mechanism of DENSPM-induced EMT.

Data Presentation

The following tables summarize the quantitative effects of DENSPM on the expression of key epithelial and mesenchymal markers in differentiated human hepatocyte-like HepaRG cells after 72 hours of treatment with 10 µM DENSPM. The data is presented as relative mRNA levels compared to untreated control cells.

Table 1: Effect of DENSPM on Epithelial Marker Expression

GeneFold Change vs. ControlReference
Albumin~0.1[1]
CYP3A4~0.05[1]
α-AT~0.2[1]

Table 2: Effect of DENSPM on Mesenchymal Marker Expression

GeneFold Change vs. ControlReference
Vimentin~4.0[1]
Snai1~3.5[1]
Snai2~2.5[1]
Twist~2.0[1]

Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the effects of DENSPM on EMT in HepaRG cells.[1]

Protocol 1: HepaRG Cell Culture and Differentiation
  • Cell Seeding: Seed undifferentiated HepaRG cells in a suitable culture vessel (e.g., 6-well plates) at a density that allows them to reach confluence.

  • Growth Phase: Culture the cells in Williams' E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 5 µg/mL insulin for two weeks, changing the medium every 2-3 days.

  • Differentiation Phase: Once confluent, induce differentiation by culturing the cells for an additional two weeks in the same medium supplemented with 1.8% DMSO. The medium should be changed every 2-3 days. Successful differentiation is characterized by the appearance of a mixed culture of hepatocyte-like and cholangiocyte-like cells.

Protocol 2: DENSPM Treatment
  • Preparation of DENSPM Stock Solution: Prepare a stock solution of DENSPM in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10 mM.

  • Treatment of Differentiated HepaRG Cells: After the four-week differentiation period, treat the cells with 10 µM DENSPM in fresh culture medium. A vehicle control (the solvent used for the DENSPM stock solution) should be run in parallel.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Protocol 3: RNA Extraction and RT-qPCR for EMT Marker Analysis
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable RNA extraction reagent (e.g., TRIzol). Purify the total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., Albumin, CYP3A4, Vimentin, Snai1) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between DENSPM-treated and control cells, normalized to the housekeeping gene.

cluster_culture Cell Culture & Differentiation cluster_treatment DENSPM Treatment cluster_analysis Analysis Seeding Seed HepaRG Cells Growth 2 Weeks Growth Seeding->Growth Differentiation 2 Weeks Differentiation (with DMSO) Growth->Differentiation Treatment Treat with 10 µM DENSPM (72 hours) Differentiation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR RT-qPCR for EMT Markers cDNA_Synthesis->qPCR

Experimental workflow for studying DENSPM-induced EMT.

Concluding Remarks

The use of this compound provides a valuable pharmacological tool to investigate the role of polyamine metabolism in the complex process of epithelial-mesenchymal transition. The protocols and data presented here offer a foundation for researchers to explore the molecular mechanisms linking polyamine depletion to the induction of an EMT-like phenotype. Further studies in this area could uncover novel therapeutic targets for diseases characterized by aberrant cellular plasticity, such as cancer.

References

Application Notes and Protocols: Pharmacokinetics and Metabolism of N1,N11-Diethylnorspermine (DENSPM) in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetics and metabolism of N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue with potential as an antineoplastic agent. The information is compiled from various preclinical and clinical studies to support further research and development.

Pharmacokinetic Profile of DENSPM

This compound (DENSPM), also known as N1,N11-bis(ethyl)norspermine (BENSpm), has been evaluated in several preclinical animal models and human clinical trials.[1] Its pharmacokinetic profile is characterized by rapid distribution and variable metabolism and excretion across different species.

Preclinical Pharmacokinetics

Studies in dogs, mice, and primates have been instrumental in understanding the disposition of DENSPM.

Table 1: Comparative Pharmacokinetic Parameters of DENSPM in Animal Models

ParameterDog (Intravenous Bolus)Cebus apella Primate
Plasma Half-life (t½) 72.8 ± 11.8 min[2]Significantly shorter than in dogs[3]
Distribution Half-life ~4 min[2]Not Reported
Volume of Distribution (Vd) 0.216 ± 0.032 L/kg[2]Not Reported
Renal Clearance Half-life 59.7 ± 7.6 min[2]Not Reported
% Excreted Unchanged in Urine 48.8 ± 12.5% (0-4 hr)[2]< 1%[3]
Tissue Distribution Kidney >> Liver ≈ Lung > Spleen[3]Liver >> Kidney ≈ Spleen > Lung[3]

Key Observations from Preclinical Studies:

  • Species-Specific Differences: A notable difference is observed in the urinary excretion of the parent drug, with dogs excreting a significant portion unchanged, while primates excrete less than 1%.[3] This suggests more extensive metabolism in primates. The tissue distribution also varies, with the highest concentrations found in the kidney of dogs and the liver of primates.[3]

  • Metabolites: In both dogs and mice, metabolites of DENSPM have been identified in various tissues, including the lung, liver, spleen, and kidney. The liver and kidney showed the highest levels of metabolites.[2]

Clinical Pharmacokinetics (Human)

Phase I clinical trials have been conducted in patients with various cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][4]

Table 2: Pharmacokinetic Parameters of DENSPM in Human Clinical Trials

ParameterPhase I Study (NSCLC Patients)Phase I Study (HCC Patients)
Administration 15-min IV infusion daily for 5 days[1]Short IV infusion on days 1, 3, 5, 8, 10, 12 of a 28-day cycle[4]
Serum Half-life (t½) 0.5 to 3.7 hours (no apparent dose dependence)[1]Not explicitly stated, but plasma levels decayed rapidly post-infusion[4]
Maximal Serum Conc. (Cmax) Increased with dosage (greater than proportional increase)[1]Not Reported
Area Under the Curve (AUC) Increased 2.45-fold with a 1.95-fold dose increase[1]Not Reported
Plasma Clearance 524 to 928 mL/min/m²[1]66.3 ± 35.9 L/h/m² (for the initial dose)[4]
Volume of Distribution (Vss) 6.71 to 40.8 L/m²[1]Not Reported
Urinary Excretion No parent compound detectable in the urine[1]Not Reported

Key Observations from Clinical Studies:

  • Rapid Clearance: DENSPM is rapidly cleared from the plasma in humans.[1][4]

  • Minimal Renal Excretion: Similar to primates, negligible amounts of the parent drug are excreted in the urine of human patients.[1]

  • Dose-Dependent Exposure: Maximal serum concentrations and AUC increase with the administered dose.[1]

  • Tolerability: The maximum tolerated dose (MTD) has been established in different dosing schedules, with dose-limiting toxicities being primarily gastrointestinal and central nervous system-related.[1][5]

Metabolism of DENSPM

The metabolism of DENSPM is a critical determinant of its activity and clearance. The primary metabolic pathway involves enzymatic reactions that are also involved in natural polyamine catabolism.

Metabolic Pathway

DENSPM undergoes metabolism through two main processes: N-deethylation and the stepwise removal of its aminopropyl groups.[2] This catabolic cascade is initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which is a key rate-limiting enzyme in polyamine degradation.[6] The acetylated intermediates are then substrates for polyamine oxidase.

Identified Metabolites:

  • N1-ethylnorspermine

  • N1-ethylnorspermidine

  • N1-ethyl-1,3-diaminopropane

  • Norspermidine[2]

The induction of SSAT by DENSPM is a significant aspect of its mechanism of action, leading to the depletion of natural polyamines, which are essential for tumor growth.[1][7]

// Invisible nodes for pathway labels node [shape=plaintext, fontcolor="#202124"]; pathway1 [label="N-deethylation"]; pathway2 [label="Aminopropyl Removal"]; pathway3 [label="Aminopropyl Removal"];

// Edges DENSPM -> N1_ethylnorspermine [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermine -> N1_ethylnorspermidine [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermidine -> N1_ethyl_diaminopropane [label="SSAT / Polyamine Oxidase"]; N1_ethylnorspermine -> Norspermidine [label="SSAT / Polyamine Oxidase"];

} .dot Metabolic pathway of this compound (DENSPM).

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for the in vivo analysis of DENSPM.

Animal Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for evaluating the pharmacokinetics of DENSPM in a preclinical animal model, such as the dog.

Animal_PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Catheterization drug_admin DENSPM Administration (IV Bolus or Infusion) animal_prep->drug_admin blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120, 240 min) drug_admin->blood_sampling urine_collection Urine Collection (e.g., 0-4 hr, 4-8 hr) drug_admin->urine_collection centrifugation Centrifuge Blood to Obtain Plasma blood_sampling->centrifugation storage Store Plasma and Urine at -80°C urine_collection->storage centrifugation->storage extraction Sample Extraction (e.g., LLE or SPE) storage->extraction hplc HPLC-MS/MS Analysis extraction->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis

Methodology:

  • Animal Model: Beagle dogs are a commonly used model.[2] Animals should be fasted overnight prior to drug administration.

  • Drug Administration: DENSPM is typically dissolved in a sterile vehicle (e.g., normal saline) and administered as an intravenous (IV) bolus or a constant rate infusion over a specified period (e.g., 10-120 minutes).[2]

  • Sample Collection:

    • Blood: Collect blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose). Use tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • Urine: House animals in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4 hours, 4-8 hours).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and urine samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of DENSPM and its metabolites in plasma and urine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Bioanalytical Method for DENSPM Quantification

A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. While specific details can vary, a general approach using HPLC is common.

Protocol:

  • Sample Preparation (Plasma/Urine):

    • Thaw samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC Conditions (Illustrative):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Detection: Mass spectrometric detection (e.g., triple quadrupole MS) is often used for its high sensitivity and selectivity, monitoring specific parent-daughter ion transitions for DENSPM and its metabolites.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of DENSPM and its metabolites spiked into the same biological matrix.

    • Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Note: The development and validation of bioanalytical methods should follow regulatory guidelines (e.g., FDA, EMA) to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to N1,N11-Diethylnorspermine (DENSPM) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the polyamine analogue N1,N11-Diethylnorspermine (DENSPM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DENSPM?

A1: DENSPM is a synthetic analogue of the natural polyamine spermine. Its primary anticancer effects stem from its ability to deplete intracellular polyamine pools, which are essential for cell growth and proliferation.[1][2][3][4][5] DENSPM achieves this by:

  • Inducing spermidine/spermine N1-acetyltransferase (SSAT): This is a key rate-limiting enzyme in polyamine catabolism.[6][7][8] Upregulation of SSAT leads to increased acetylation of spermidine and spermine, marking them for export out of the cell or for catabolism by N1-acetylpolyamine oxidase (PAOX).[9]

  • Downregulating polyamine biosynthesis: DENSPM can suppress the activity of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the key enzymes in the polyamine synthesis pathway.[5][10]

  • Competing for polyamine uptake: DENSPM can compete with natural polyamines for uptake into the cell, further contributing to the depletion of intracellular polyamine stores.

Q2: My cancer cell line is showing resistance to DENSPM. What are the potential mechanisms?

A2: Resistance to DENSPM can be multifactorial. Some common mechanisms include:

  • Insufficient SSAT Induction: The cytotoxic effects of DENSPM are often correlated with the level of SSAT induction.[6][10] Cell lines that fail to significantly upregulate SSAT in response to DENSPM may be inherently resistant.[4]

  • Compensatory Polyamine Uptake: Cancer cells can compensate for the inhibition of polyamine biosynthesis by increasing the uptake of polyamines from their microenvironment.[11][12]

  • Activation of Pro-Survival Pathways: Autophagy can be induced by DENSPM as a survival mechanism. Inhibition of autophagy has been shown to enhance DENSPM-induced apoptosis.[13][14]

  • Expression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins, such as Bcl-2, can confer resistance to DENSPM-induced apoptosis.[15]

  • Tumor Microenvironment: Hypoxia, a common feature of solid tumors, can contribute to broad-spectrum chemotherapy resistance, which may also affect the efficacy of DENSPM.[16][17][18][19]

  • Concentration-Dependent Effects: In some resistant melanoma cell lines, low concentrations of DENSPM (<10 µM) have been observed to paradoxically increase cell proliferation, potentially by mimicking the function of natural polyamines.[20]

Q3: Are there any known combination strategies to overcome DENSPM resistance?

A3: Yes, preclinical studies have shown that DENSPM can act synergistically with several other anticancer agents. This is often linked to an enhanced induction of SSAT.[7] Promising combinations include:

  • Platinum-based drugs (Oxaliplatin and Cisplatin): Combination with these agents has been shown to increase SSAT induction and deplete polyamine pools in sensitive ovarian carcinoma cells.[21] However, this synergy was not observed in platinum-resistant cells, suggesting that reduced platinum uptake may limit the combined effect.[21]

  • 5-Fluorouracil (5-FU) and SN-38 (the active metabolite of Irinotecan): Co-treatment with DENSPM has been shown to synergistically decrease cell viability in colorectal cancer cells.[7]

  • Radiation Therapy: DENSPM can enhance the efficacy of radiation treatment in some colorectal tumor clones.[22]

  • Autophagy Inhibitors: As autophagy can be a resistance mechanism, combining DENSPM with autophagy inhibitors like 3-methyladenine (3-MA) or by silencing Beclin-1 can increase apoptotic cell death.[13]

Q4: What is the clinical experience with DENSPM?

A4: Clinical trials of DENSPM as a single agent have shown limited efficacy in patients with previously treated metastatic breast cancer and advanced hepatocellular carcinoma.[3][23][24][25] While the drug was generally well-tolerated, the lack of significant clinical activity underscores the importance of exploring combination therapies and identifying predictive biomarkers to select patients who are most likely to respond.[23][24]

Troubleshooting Guides

Problem 1: Inconsistent or No Induction of SSAT protein/activity upon DENSPM treatment.
Possible Cause Troubleshooting Step
Cell line is inherently resistant Screen a panel of cell lines to identify those with inducible SSAT. The level of SSAT induction is a key determinant of DENSPM sensitivity.[4][6]
Suboptimal DENSPM concentration or treatment duration Perform a dose-response and time-course experiment. SSAT induction can be time and concentration-dependent. Start with a concentration range of 1-20 µM and time points from 16 to 72 hours.[26]
Issues with Western Blotting Ensure the quality of your SSAT antibody. Include a positive control if available (e.g., a cell line known to express high levels of SSAT upon induction).
Issues with SSAT activity assay Verify the integrity of your reagents, particularly [1-14C]acetyl-CoA. Ensure proper cell lysis to release active enzyme.
Problem 2: No significant decrease in cell viability despite SSAT induction.
Possible Cause Troubleshooting Step
Activation of pro-survival autophagy Co-treat cells with DENSPM and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) or use siRNA to knockdown key autophagy genes like ATG5 or BECN1.[13] Assess for an increase in apoptosis.
High expression of anti-apoptotic proteins Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) in your cell line. High levels of anti-apoptotic proteins may necessitate combination with a BH3 mimetic.[15]
Compensatory polyamine uptake Consider combining DENSPM with a polyamine transport inhibitor.[12][27]
Cell culture medium contains high levels of polyamines Use a polyamine-depleted medium to minimize the influence of exogenous polyamines.
Problem 3: Low concentrations of DENSPM appear to increase cell proliferation.
Possible Cause Troubleshooting Step
DENSPM mimicking polyamine function at low concentrations This has been observed in some resistant melanoma cell lines.[20] Ensure you are using a sufficiently high concentration of DENSPM to achieve a therapeutic effect (typically >10 µM). Perform a full dose-response curve to characterize the proliferative effects.
Experimental artifact Re-evaluate your cell counting or viability assay methodology. Ensure that initial cell seeding densities are consistent across all treatment groups.

Experimental Protocols

Assessment of Cell Viability by MTT Assay

This protocol is used to determine the cytotoxic effects of DENSPM.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • DENSPM stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DENSPM in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the DENSPM-containing medium or control medium (with the same concentration of DMSO as the highest DENSPM concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control-treated cells.

Western Blot Analysis of SSAT Expression

This protocol is used to detect the induction of SSAT protein.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • DENSPM

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SSAT

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with DENSPM as described above.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Measurement of Intracellular Polyamine Levels by HPLC

This protocol is used to quantify the depletion of natural polyamines.

Materials:

  • Cell culture dishes

  • Cancer cell line of interest

  • DENSPM

  • Perchloric acid (PCA)

  • Dansyl chloride

  • Proline

  • Acetone

  • Toluene

  • HPLC system with a fluorescence detector and a reverse-phase C18 column

Procedure:

  • Treat cells with DENSPM.

  • Harvest the cells and extract polyamines by adding cold PCA to the cell pellet.

  • Centrifuge to remove precipitated protein.

  • Dansylate the polyamines in the supernatant by adding dansyl chloride in acetone.

  • Stop the reaction by adding proline.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene and reconstitute the sample in a suitable solvent.

  • Inject the sample into the HPLC system and separate the polyamines using a reverse-phase C18 column.

  • Detect the dansylated polyamines using a fluorescence detector.

  • Quantify the polyamine levels by comparing the peak areas to those of known standards.

Visualizations

Polyamine_Pathway_and_DENSPM_Action cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_effects Cellular Effects Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Proliferation Cell Proliferation & Survival Putrescine->Proliferation Promotes Spermine Spermine Spermidine->Spermine Spermine Synthase Acetylated_Spermidine N1-acetylspermidine Spermidine->Acetylated_Spermidine SSAT Spermidine->Proliferation Promotes Acetylated_Spermine N1-acetylspermine Spermine->Acetylated_Spermine SSAT Spermine->Proliferation Promotes ODC ODC Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase SSAT SSAT Apoptosis Apoptosis SSAT->Apoptosis Contributes to PAOX PAOX Acetylated_Spermidine->Putrescine PAOX Export Cellular Export Acetylated_Spermidine->Export Acetylated_Spermine->Spermidine PAOX Acetylated_Spermine->Export DENSPM DENSPM DENSPM->ODC Inhibits DENSPM->SSAT Induces Troubleshooting_Workflow Start Start: DENSPM Resistance Observed Check_SSAT Sufficient SSAT Induction? Start->Check_SSAT Check_Viability Decreased Cell Viability? Check_SSAT->Check_Viability Yes Optimize_Dose Optimize DENSPM Dose & Time-course Check_SSAT->Optimize_Dose No Screen_Lines Screen Other Cell Lines Check_SSAT->Screen_Lines Still No Check_Autophagy Autophagy Activated? Check_Viability->Check_Autophagy No Check_Bcl2 High Anti-Apoptotic Protein Expression? Check_Autophagy->Check_Bcl2 No Combine_Autophagy_Inhibitor Combine with Autophagy Inhibitor Check_Autophagy->Combine_Autophagy_Inhibitor Yes Combine_BH3_Mimetic Combine with BH3 Mimetic Check_Bcl2->Combine_BH3_Mimetic Yes Combine_Chemo Combine with Chemotherapy Check_Bcl2->Combine_Chemo No Optimize_Dose->Check_SSAT Investigate_Other Investigate Other Mechanisms (e.g., Polyamine Transport) Combine_Chemo->Investigate_Other Combination_Therapy_Logic DENSPM DENSPM SSAT_Induction Enhanced SSAT Induction DENSPM->SSAT_Induction Polyamine_Depletion Increased Polyamine Depletion DENSPM->Polyamine_Depletion Block_Survival Block Pro-Survival Autophagy DENSPM->Block_Survival Chemotherapy Chemotherapy (e.g., Platinum agents, 5-FU) Chemotherapy->SSAT_Induction Radiation Radiation Radiation->Polyamine_Depletion Autophagy_Inhibitor Autophagy Inhibitor Autophagy_Inhibitor->Block_Survival SSAT_Induction->Polyamine_Depletion Apoptosis Synergistic Apoptosis Polyamine_Depletion->Apoptosis Block_Survival->Apoptosis

References

Technical Support Center: Optimizing N1,N11-Diethylnorspermine (DENSPM) for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N1,N11-Diethylnorspermine (DENSPM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and administration of DENSPM in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DENSPM?

A1: this compound (DENSPM) is a synthetic analog of the natural polyamine, spermine.[1] Its primary antitumor mechanism involves the profound induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] This leads to two key downstream effects:

  • Polyamine Depletion: SSAT acetylates spermidine and spermine, marking them for catabolism or excretion from the cell. This depletes the natural polyamine pools that are essential for cancer cell growth and proliferation.[2][4]

  • Oxidative Stress: The subsequent oxidation of acetylated polyamines by N1-acetylpolyamine oxidase (APAO) produces hydrogen peroxide (H₂O₂) as a byproduct.[5] The accumulation of H₂O₂ induces oxidative stress and can trigger apoptosis (programmed cell death).[5][6] Additionally, some studies suggest DENSPM can downregulate the mTOR protein, a key regulator of cell growth and protein synthesis.[1]

Q2: What is a recommended starting dose for DENSPM in mouse xenograft models?

A2: The optimal dose of DENSPM depends on the administration route, treatment schedule, and tumor model. Based on preclinical studies, a range of effective doses has been identified. For initial experiments, researchers can refer to the dosages summarized in Table 1. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.

Q3: How should I prepare and administer DENSPM for in vivo studies?

A3: DENSPM is typically available as a tetrahydrochloride salt, which is generally soluble in aqueous solutions. For clinical trials, it has been supplied as a lyophilized powder reconstituted with Water for Injection. For preclinical in vivo experiments, sterile isotonic saline or phosphate-buffered saline (PBS) are recommended as vehicles.

  • Preparation:

    • Calculate the total amount of DENSPM required for your study group based on the chosen dose and the weight of the animals.

    • Aseptically weigh the DENSPM powder.

    • Dissolve it in the appropriate volume of sterile saline or PBS to achieve the desired final concentration for injection. Ensure the solution is clear and free of particulates.

    • Sterile filter the final solution (e.g., using a 0.22 µm filter) before administration.

  • Administration: The most common routes are intraperitoneal (i.p.) injection and continuous subcutaneous (s.c.) infusion using an osmotic pump.[3][7] The choice depends on the desired pharmacokinetic profile. Bolus i.p. injections provide peak concentrations, while continuous infusion provides sustained exposure.

Q4: What are the expected toxicities or side effects of DENSPM in animal models?

A4: In preclinical mouse models, DENSPM is generally well-tolerated at therapeutic doses.[1][3] Toxicology studies in rats revealed that doses up to 50 mg/kg via intravenous injection for 5 days were well tolerated, while 100 mg/kg resulted in acute toxicity, including labored breathing and convulsive movements.[8] Rapid infusion can cause transient hypotension, which appears to be a dose-limiting toxicity.[8] In some non-cancer models, long-term treatment in non-obese diabetic (NOD) mice led to a dose-dependent increase in mortality.[9] Researchers should always include a vehicle-treated control group and monitor animals daily for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

Data Summary Tables

Table 1: Summary of Effective DENSPM Dosages in Preclinical Mouse Models

Animal ModelTumor TypeAdministration RouteDosage & ScheduleOutcomeReference
Nude Athymic MiceHuman Melanoma (SH-1), Lung Adenocarcinoma (A549), Ovarian Carcinoma (A121)Intraperitoneal (i.p.) Injection40 and/or 80 mg/kg, 3 times a day for 6 daysTumor regression, long-term growth suppression, up to 40% apparent cures[7]
Nude Athymic MiceHuman Melanoma (MALME-3M)Subcutaneous (s.c.) Continuous Infusion120, 240, or 360 mg/kg/day for 4 daysProlonged inhibition of tumor growth, long-term regressions[7]
Nude Athymic MiceHuman Bladder Carcinoma (BL13)Subcutaneous (s.c.) Continuous Infusion93 mg/kg/day for 5 daysTumor regressions, up to 50% apparent cures[3]
Nude Athymic MiceHuman Melanoma (MALME-3M)Intraperitoneal (i.p.) Injection40 mg/kg, 3 times a day for 6 daysTumor growth suppression[1]
MiceGlioblastoma (U87 xenograft)Intraperitoneal (i.p.) Injection150 mg/kg/day for 6 daysExtended lifespan of xenograft mice[1]

Visualized Guides and Protocols

DENSPM Mechanism of Action

The diagram below illustrates the key signaling events initiated by DENSPM treatment in cancer cells.

DENSPM_Pathway cluster_cell Cancer Cell DENSPM DENSPM SSAT SSAT Induction (Spermidine/spermine N1-acetyltransferase) DENSPM->SSAT Strongly Induces mTOR mTOR Protein Downregulation DENSPM->mTOR Inhibits Polyamines Spermidine & Spermine Pools SSAT->Polyamines Depletes Acetyl_Polyamines Acetylated Polyamines SSAT->Acetyl_Polyamines Produces Polyamines->SSAT Substrate Apoptosis Apoptosis & Growth Inhibition Polyamines->Apoptosis Required for Growth APAO APAO Acetyl_Polyamines->APAO Substrate H2O2 H₂O₂ Production (Oxidative Stress) APAO->H2O2 Generates H2O2->Apoptosis Induces mTOR->Apoptosis Contributes to

Caption: DENSPM signaling pathway leading to cancer cell death.

Standard In Vivo Experimental Workflow

This workflow outlines the typical steps for evaluating the efficacy of DENSPM in a subcutaneous tumor xenograft model.

experimental_workflow arrow A 1. Cell Culture Propagate human tumor cells (e.g., A549, SH-1) in vitro. B 2. Tumor Implantation Inject tumor cells subcutaneously into immunocompromised mice. A->B C 3. Tumor Growth Monitoring Measure tumors with calipers until they reach 100-200 mm³. B->C D 4. Animal Randomization Randomly assign mice to Treatment (DENSPM) and Vehicle Control groups. C->D E 5. Treatment Administration Administer DENSPM or vehicle according to the chosen schedule (e.g., i.p. injection, s.c. pump). D->E F 6. In-Life Monitoring Measure tumor volume and body weight 2-3 times per week. Monitor for toxicity. E->F G 7. Endpoint & Tissue Collection Collect tumors and other tissues for analysis at study endpoint. F->G H 8. Data Analysis Analyze tumor growth inhibition, perform statistical tests, and conduct pharmacodynamic studies. G->H

Caption: Workflow for a typical DENSPM in vivo efficacy study.

Troubleshooting Guide

Problem: My tumor model is not responding to DENSPM treatment.

This guide provides a logical framework for troubleshooting poor or unexpected results in your in vivo experiments.

troubleshooting_guide Start Start: No significant tumor growth inhibition observed Q1 Is the DENSPM dosage and schedule appropriate? Start->Q1 A1_No Review Literature Compare your dose to published studies for similar models (see Table 1). Adjust dose accordingly. Q1->A1_No No Q2 Is the tumor model known to be resistant? Q1->Q2 Yes A1_Yes Consider Dose Escalation Perform MTD study to safely increase dose. Try alternative schedules (e.g., continuous infusion). A1_No->Q2 A2_Yes Analyze Resistance Mechanism HT29 colon cancer xenografts show poor response. Measure SSAT induction in your model post-treatment. Q2->A2_Yes Yes A2_No Check Drug Formulation Was the DENSPM solution prepared correctly? Confirm solubility, concentration, and stability. Q2->A2_No No Q3 Is SSAT activity induced in the tumor tissue? A2_Yes->Q3 A2_No->Q3 A3_Yes Investigate Downstream Pathways Resistance may occur downstream of SSAT. Explore antioxidant capacity of tumor cells or alternative survival pathways. Q3->A3_Yes Yes A3_No Poor Drug Delivery/PK Assess DENSPM concentration in tumor tissue. Consider alternative administration routes. Q3->A3_No No

Caption: Troubleshooting logic for lack of DENSPM efficacy.

Detailed Experimental Protocol

Title: Evaluation of DENSPM Antitumor Efficacy in a Human Lung Adenocarcinoma (A549) Xenograft Model

1. Materials:

  • This compound tetrahydrochloride

  • Sterile, pyrogen-free isotonic saline (0.9% NaCl)

  • A549 human lung adenocarcinoma cells

  • Female athymic nude mice (6-8 weeks old)

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Matrigel® (or similar basement membrane matrix)

  • Sterile syringes and needles (27G or smaller)

  • Digital calipers

2. Procedure:

  • Cell Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold sterile saline and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with digital calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomly assign mice into two groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Sterile saline.

    • Group 2 (DENSPM Treatment): DENSPM at 80 mg/kg.

  • Drug Preparation: Prepare a fresh stock of DENSPM in sterile saline each day of treatment. Calculate the injection volume for each mouse based on its body weight.

  • Administration: Administer the prepared DENSPM solution or vehicle control via intraperitoneal (i.p.) injection three times a day (every 8 hours) for 6 consecutive days.[7]

  • In-Life Monitoring: Continue to measure tumor volume and mouse body weight three times per week throughout the study. Monitor the animals daily for any signs of clinical toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if treated animals show signs of significant toxicity or tumor regression.

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and divided for various analyses, such as Western blot or immunohistochemistry to measure SSAT levels, or HPLC to measure polyamine pools.

References

Technical Support Center: N1,N11-Diethylnorspermine (DENSPM) Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N1,N11-Diethylnorspermine (DENSPM) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common acute side effects of DENSPM administration in rodents?

A1: The most frequently observed acute side effects are related to the rate of intravenous infusion. Rapid infusion can lead to transient hypotension.[1] At high doses (e.g., 100 mg/kg IV in rats), distressing physical signs such as labored breathing, convulsive movements, and acute death have been reported.[1]

Q2: Is myelosuppression a known toxicity of DENSPM?

A2: Preclinical studies have indicated that DENSPM does not typically cause myelosuppression.[2]

Q3: What is the primary mechanism of DENSPM-induced toxicity?

A3: DENSPM's toxicity is linked to its mechanism of action. It is a potent inducer of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). The induction of SSAT leads to the depletion of natural polyamine pools. This process can also lead to the production of hydrogen peroxide (H2O2), which contributes to oxidative stress and apoptosis.

Q4: Are there any known organ-specific toxicities associated with DENSPM?

A4: Preclinical studies in rats at doses up to 50 mg/kg (IV, daily for 5 days) did not show evidence of end-organ toxicities based on serum chemistry, hematology, and histopathological examination of major organs.[1] However, at higher doses, gastrointestinal mucositis has been identified as a potential toxicity.[2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Sudden distress or mortality during intravenous injection. Rapid infusion rate causing acute hypotension.[1]Decrease the infusion rate. For intravenous administration in rats and dogs, a slow infusion is recommended to mitigate hypotensive effects.[1]
High dose of DENSPM.Review the dosing regimen. Doses of 100 mg/kg IV in rats have been shown to be acutely toxic.[1] Consider a dose de-escalation.
Gastrointestinal issues (e.g., diarrhea, weight loss). Potential gastrointestinal mucositis.[2]Monitor animal weight and fecal consistency closely. Consider dose reduction or a different administration schedule. Supportive care may be necessary.
Lethargy or reduced activity in animals. A potential side effect of DENSPM.[2]Monitor the animals' activity levels. If lethargy is severe or prolonged, consider reducing the dose. Ensure animals have easy access to food and water.
Inconsistent anti-tumor efficacy in xenograft models. "Mild host toxicity" may still impact tumor growth assessment.Closely monitor for any signs of toxicity, even if subtle. Ensure that any observed anti-tumor effects are not solely due to the poor health of the animal. Correlate tumor growth inhibition with pharmacodynamic markers like SSAT induction and polyamine depletion in the tumor tissue.

Quantitative Toxicity Data

Table 1: Dose-Dependent Toxicity of Intravenous DENSPM in Rats [1]

Dose (mg/kg/day for 5 days)Observed Effects
12.5Well tolerated
25Well tolerated
50Well tolerated
100Labored breathing, convulsive movements, acute death

Table 2: Reported Dosing Regimens for DENSPM in Mice (for anti-tumor efficacy studies)

DoseRoute of AdministrationDosing ScheduleObserved Host ToxicityReference
40 and/or 80 mg/kgIntraperitoneal (i.p.)3 times a day for 6 daysMild host toxicity[3]
120, 240, or 360 mg/kg/dayContinuous subcutaneous (s.c.) infusion4 daysNot specified[3]
93 mg/kg/dayContinuous subcutaneous (s.c.) infusion5 daysWell tolerated[4]

Experimental Protocols

Protocol: Intravenous Administration of DENSPM in Rats for Toxicity Studies

This protocol is a synthesized example based on published preclinical evaluations.

1. Materials:

  • This compound (DENSPM)

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Syringes and needles appropriate for intravenous injection in rats

  • Animal restraints as required

2. DENSPM Formulation:

  • Reconstitute lyophilized DENSPM with Sterile Water for Injection to a desired stock concentration (e.g., 30 mg/mL).

  • For injection, dilute the required dose of the DENSPM stock solution in normal saline to a final volume suitable for slow intravenous infusion.

3. Animal Model:

  • Species: Sprague-Dawley or similar rat strain.

  • Age and weight should be consistent across all study groups.

4. Administration:

  • Route: Intravenous (e.g., via tail vein).

  • Infusion Rate: Administer the dose as a slow infusion to minimize the risk of hypotension.[1]

  • Dosing Schedule: An example schedule is once daily for 5 consecutive days.[1]

5. Monitoring and Assessment:

  • Clinical Observations: Monitor animals daily for any physical signs of toxicity, including changes in breathing, activity level, and any convulsive movements.

  • Body Weight: Record body weight at the start of the study and at regular intervals throughout.

  • Blood Collection: At the end of the study, collect blood samples for hematology and serum chemistry analysis.

  • Hematology Parameters: A standard panel may include: Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), White Blood Cell Count (WBC) with differential, and Platelet Count.

  • Serum Chemistry Parameters: A standard panel may include: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Total Protein, Albumin, Glucose, and Electrolytes (Sodium, Potassium, Chloride).

  • Histopathology: Perform a complete necropsy at the end of the study. Collect all major organs, weigh them, and preserve them in formalin for histopathological examination.

Signaling Pathway and Experimental Workflow Diagrams

DENSPM_Mechanism_of_Action DENSPM This compound (DENSPM) SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) Induction DENSPM->SSAT Induces mTOR mTOR Pathway Downregulation DENSPM->mTOR Polyamine_Depletion Depletion of Intracellular Polyamine Pools (Spermidine, Spermine) SSAT->Polyamine_Depletion Leads to H2O2 Hydrogen Peroxide (H2O2) Production SSAT->H2O2 Contributes to Apoptosis Apoptosis Polyamine_Depletion->Apoptosis H2O2->Apoptosis Induces

Caption: Mechanism of action of DENSPM leading to apoptosis.

Experimental_Workflow_Toxicity_Assessment start Start: Acclimatize Animals dosing Administer DENSPM or Vehicle Control (e.g., IV, daily for 5 days) start->dosing monitoring Daily Clinical Observation & Body Weight Measurement dosing->monitoring blood_collection Terminal Blood Collection monitoring->blood_collection necropsy Necropsy & Organ Collection monitoring->necropsy hematology Hematology Analysis blood_collection->hematology serum_chemistry Serum Chemistry Analysis blood_collection->serum_chemistry end End: Data Analysis hematology->end serum_chemistry->end histopathology Histopathological Examination necropsy->histopathology histopathology->end

Caption: Workflow for in vivo toxicity assessment of DENSPM.

References

Technical Support Center: Enhancing N1,N11-Diethylnorspermine (DENSPM) Efficacy with Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of N1,N11-Diethylnorspermine (DENSPM) with other chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DENSPM enhances the efficacy of other chemotherapeutics?

A1: DENSPM is a polyamine analogue that synergistically enhances the efficacy of certain chemotherapeutics primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][2][3] This induction leads to the depletion of intracellular polyamines (spermine and spermidine), which are essential for cell growth and proliferation.[1][4] The depletion of these polyamines can render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents. Additionally, the catabolism of polyamines by SSAT and subsequently by N1-acetylpolyamine oxidase (PAOX) produces reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to apoptosis.[5][6]

Q2: Which chemotherapeutic agents have shown synergistic effects with DENSPM in preclinical studies?

A2: Preclinical studies have demonstrated synergistic or enhanced cytotoxic effects when DENSPM is combined with several chemotherapeutic agents, including:

  • Platinum-based drugs: Cisplatin and oxaliplatin have shown significant synergy with DENSPM in ovarian and colon carcinoma cell lines.[2][7][8]

  • 5-Fluorouracil (5-FU): Combination with 5-FU has been shown to synergistically induce apoptosis in colon carcinoma cells.[1]

  • Paclitaxel: Synergistic induction of SSAT has been observed in breast cancer cells when combined with paclitaxel.[2]

  • Vinorelbine: This antimitotic agent has demonstrated synergy with DENSPM in several breast cancer cell lines.[9]

Q3: Has the combination of DENSPM with other chemotherapeutics been evaluated in clinical trials?

A3: While DENSPM has undergone Phase I and II clinical trials as a single agent for various cancers including metastatic breast cancer, non-small cell lung cancer, and advanced hepatocellular carcinoma, the results have shown limited clinical activity.[4][10][11][12][13][14] However, the low toxicity profile of DENSPM, particularly its lack of myelosuppression, makes it a suitable candidate for combination therapies.[11][12] The encouraging preclinical data for combination therapies strongly support the continued evaluation of DENSPM in combination with standard cytotoxic regimens in future clinical trials.[4][10]

Q4: What are the potential challenges or reasons for the limited efficacy of DENSPM in monotherapy clinical trials?

A4: Several factors may contribute to the limited efficacy of DENSPM as a monotherapy. These include the possibility that modulation of the polyamine pathway alone is insufficient for a robust anti-tumor response in some cancers, patient selection, the specific administration schedule, and the potential for cancer cells to develop resistance.[4] For instance, some cancer cells may have high levels of anti-apoptotic proteins (like Bcl-2) and low levels of pro-apoptotic proteins, making them less sensitive to DENSPM-induced apoptosis.[15] Overcoming these challenges may involve rational combination therapies that target multiple pathways simultaneously.[5][16][17]

Troubleshooting Guides

Problem 1: Lack of synergistic effect when combining DENSPM with a chemotherapeutic agent.

Possible Cause Troubleshooting Step
Suboptimal Dosing or Scheduling: The timing and sequence of drug administration can be critical. Preclinical studies have shown that exposing cells to the cytotoxic drug for 24 hours followed by DENSPM for 96 hours can result in greater synergy in some breast cancer cell lines.[9]
Cell Line Resistance: The specific cancer cell line may be resistant to the effects of DENSPM or the combination. This could be due to reduced platinum uptake in platinum-resistant cells, which in turn leads to reduced SSAT induction.[2][7]
Incorrect Assay for Synergy: Ensure the use of appropriate methods for determining synergy, such as isobologram analysis.
Insufficient Polyamine Depletion: Verify that the treatment protocol is effectively depleting intracellular polyamine levels by performing HPLC analysis of polyamine pools. The degree of polyamine depletion often correlates with the observed cytotoxic effect.[18]

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Cell Culture Conditions: Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular metabolism and drug response.
Drug Stability: Prepare fresh solutions of DENSPM and the chemotherapeutic agent for each experiment, as their stability in solution may vary.
Assay Timing: The timing of assays to measure endpoints like apoptosis or cell viability is crucial. For example, DENSPM-induced apoptosis may be preceded by an early elevation of SSAT expression and hydrogen peroxide production.[19]

Quantitative Data Summary

Table 1: Synergistic Induction of SSAT Activity by DENSPM and Platinum Drugs in A2780 Ovarian Carcinoma Cells

Treatment (10 μM each, 20 h)Fold Increase in SSAT Activity (relative to control)
Oxaliplatin alone~4-fold
Cisplatin alone~2-fold
Oxaliplatin + DENSPMHighly synergistic increase (P < 0.001)
Cisplatin + DENSPMHighly synergistic increase (P < 0.001)

Data extracted from a study on A2780 human ovarian carcinoma cells.[2]

Table 2: Effect of DENSPM and Cisplatin Combination on Murine B16 F1 Melanoma In Vivo

TreatmentIncreased Lifespan (ILS)
DENSPM alone21%
Cisplatin alone7%
DENSPM + Cisplatin (250:1 molar ratio)56%

Data from an in vivo study in C57/B6 mice bearing B16 F1 tumors.[8]

Experimental Protocols

Key Experiment: Assessment of Synergy between DENSPM and Platinum Drugs in Ovarian Carcinoma Cells

1. Cell Culture:

  • A2780 human ovarian carcinoma cells (and their cisplatin/oxaliplatin-resistant variants) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Drug Treatment:

  • Cells are treated with a platinum agent (cisplatin or oxaliplatin) alone, DENSPM alone, or a combination of both. A common concentration used is 10 μM for each drug for 20 hours.[7]

3. SSAT Activity Assay:

  • After treatment, cell lysates are prepared.

  • SSAT activity is measured using a radioactive product measurement assay, which quantifies the formation of N1-acetylspermidine from spermidine and [1-14C]acetyl-CoA.

4. Polyamine Pool Analysis:

  • Intracellular polyamine levels (putrescine, spermidine, spermine) and DENSPM levels are quantified by high-performance liquid chromatography (HPLC) after derivatization.

5. Cell Growth Inhibition Assay:

  • The effect of the drug combinations on cell growth is determined using the sulforhodamine B (SRB) assay after 96 hours of drug exposure.[2]

  • Isobologram analysis is used to determine if the drug interaction is synergistic, additive, or antagonistic.

Visualizations

Signaling_Pathway Chemo Chemotherapeutic Agent SSAT SSAT (Spermidine/Spermine N1-acetyltransferase) Induction Chemo->SSAT Induces Apoptosis Enhanced Apoptosis Chemo->Apoptosis Induces DENSPM DENSPM DENSPM->SSAT Strongly Induces Polyamines Intracellular Polyamines (Spermine, Spermidine) SSAT->Polyamines Catabolizes Depletion Polyamine Depletion SSAT->Depletion Leads to ROS Reactive Oxygen Species (ROS) Production SSAT->ROS Leads to Depletion->Apoptosis Contributes to ROS->Apoptosis Induces Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Drug Treatment: - Single Agents - Combination start->treatment incubation Incubation (e.g., 20-96 hours) treatment->incubation ssat_assay SSAT Activity Assay incubation->ssat_assay hplc_assay HPLC for Polyamine Pools incubation->hplc_assay growth_assay Cell Growth Inhibition (SRB) incubation->growth_assay analysis Data Analysis: Isobologram for Synergy ssat_assay->analysis hplc_assay->analysis growth_assay->analysis

References

Validation & Comparative

A Comparative Guide to N1,N11-Diethylnorspermine and Other Polyamine Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polyamine metabolic pathway, essential for cell proliferation and differentiation, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Polyamine analogues, synthetic molecules designed to interfere with polyamine homeostasis, have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of N1,N11-Diethylnorspermine (DENSPM) with other notable polyamine analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Polyamine analogues exert their anti-tumor effects through several interconnected mechanisms. They typically enter cancer cells via the polyamine transport system, which is often upregulated in malignant cells. Once inside, they disrupt the delicate balance of intracellular polyamines through:

  • Induction of Polyamine Catabolism: Many analogues, including DENSPM, are potent inducers of the rate-limiting enzyme in polyamine catabolism, spermidine/spermine N1-acetyltransferase (SSAT).[1][2][3][4] This leads to the acetylation and subsequent degradation of natural polyamines, spermine and spermidine.

  • Oxidative Stress: The increased catabolism of polyamines by SSAT and spermine oxidase (SMO) generates toxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes, which contribute to oxidative stress and cellular damage.[1][5]

  • Depletion of Natural Polyamines: The combination of enhanced catabolism and feedback inhibition of polyamine biosynthesis enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), results in a significant depletion of the natural polyamines essential for cancer cell growth.[2]

  • Interference with Signaling Pathways: DENSPM has been shown to impact the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. It can reduce the levels of key proteins in this pathway, including Akt and mTOR, thereby inhibiting protein synthesis and inducing cell death.[1][6]

  • Displacement from Binding Sites: Some analogues can displace natural polyamines from their binding sites on macromolecules like DNA, RNA, and proteins, interfering with their normal functions in cell cycle progression and gene expression.[7]

Comparative Performance of Polyamine Analogues

The efficacy of polyamine analogues can vary significantly depending on the specific compound and the cancer cell type. The following tables summarize key quantitative data for DENSPM and other analogues.

Table 1: Comparative in vitro Cytotoxicity (IC50 Values) of Polyamine Analogues in Human Cancer Cell Lines
Polyamine AnalogueCancer Cell LineIC50 (µM)Reference
This compound (DENSPM) Melanoma2 - 180
Human Breast Cancer (MCF-7)10[8]
Human Breast Cancer (SK-BR-3)10[8]
Human Breast Cancer (HCC1937)10[8]
Human Breast Cancer (L56Br-C1)10[8]
CGC-11047 (PG-11047) Non-Small Cell Lung Cancer (A549)~0.1[9]
Non-Small Cell Lung Cancer (NCI-H157)~0.5[9]
Small Cell Lung Cancer (H69)~0.5[9]
Small Cell Lung Cancer (H82)~0.5[9]
Pancreatic Cancer (CFPac1)11.7[10]
Pancreatic Cancer (Hs766T)0.471[10]
SBP-101 Lung Adenocarcinoma (A549)< 7.0[11]
Lung Adenocarcinoma (H157)< 7.0[11]
Pancreatic Cancer (AsPc-1)< 5.0[11]
Pancreatic Cancer (BxPC-3)~9.0[11]
Ovarian Cancer (CaOV-3)< 2.0[11]
Ovarian Cancer (Sk-OV-3)< 2.0[11]
BE-Q-Amm-4-4-4 Human Brain Tumor (SF-767)< 10[12]
Human Brain Tumor (SF-126)< 10[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of polyamine analogues is crucial for understanding their therapeutic potential. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating these compounds.

Polyamine_Metabolism_and_Analogue_Intervention cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_analogues Polyamine Analogue Intervention Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N1_AcSpermidine N1-Acetylspermidine Spermidine->N1_AcSpermidine SSAT Spermine->Spermidine SMOX N1_AcSpermine N1-Acetylspermine Spermine->N1_AcSpermine SSAT ODC ODC AdoMetDC AdoMetDC SPDS SPDS AdoMetDC->SPDS SPMS SPMS AdoMetDC->SPMS N1_AcSpermine->Spermidine PAOX N1_AcSpermidine->Putrescine SSAT SSAT PAOX PAOX H2O2 H₂O₂ PAOX->H2O2 SMOX SMOX SMOX->H2O2 DENSPM DENSPM DENSPM->ODC Inhibits DENSPM->SSAT Induces Other_Analogues Other Analogues (e.g., CGC-11047, PG-11047) Other_Analogues->ODC Inhibits Other_Analogues->SSAT Induces

Caption: Polyamine Metabolism and the Impact of Analogues.

mTOR_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth DENSPM DENSPM DENSPM->Akt Reduces levels DENSPM->mTORC1 Reduces levels

Caption: DENSPM's Impact on the PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Polyamine Analogues (e.g., DENSPM, CGC-11047) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) treatment->cytotoxicity_assay polyamine_analysis Intracellular Polyamine Analysis (HPLC) treatment->polyamine_analysis ssat_assay SSAT Activity Assay treatment->ssat_assay western_blot Western Blot Analysis (e.g., for mTOR pathway proteins) treatment->western_blot ic50 Determine IC50 cytotoxicity_assay->ic50 end End ic50->end polyamine_levels Quantify Polyamine Depletion polyamine_analysis->polyamine_levels polyamine_levels->end ssat_activity Measure SSAT Induction ssat_assay->ssat_activity ssat_activity->end protein_expression Assess Protein Level Changes western_blot->protein_expression protein_expression->end

Caption: Experimental Workflow for Evaluating Polyamine Analogues.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key experiments cited in the evaluation of polyamine analogues.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of polyamine analogues on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Polyamine analogue stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the polyamine analogues in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the analogues. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (Non-Radioactive HPLC-based Method)

This protocol describes a sensitive, non-radioactive method for measuring SSAT activity in cell lysates.

Materials:

  • Cell pellets

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • N1-dansylnorspermine (substrate)

  • Acetyl-Coenzyme A (acetyl-CoA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Lysate Preparation: Wash cell pellets with ice-cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Enzyme Reaction: Set up the reaction mixture containing cell lysate (containing the SSAT enzyme), N1-dansylnorspermine, and acetyl-CoA in a reaction buffer. The final concentrations of substrates should be optimized based on their Km values (e.g., approximately 11 µM for N1-dansylnorspermine and 13 µM for acetyl-CoA).[9]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., perchloric acid) to precipitate the proteins.

  • HPLC Analysis: Centrifuge the terminated reaction mixture to remove the precipitated protein. Inject the supernatant into the HPLC system.

  • Detection and Quantification: Separate the acetylated product, N1-acetyl-N12-dansylnorspermine, from the unreacted substrate on a C18 column using an appropriate mobile phase gradient. Detect the fluorescent product using a fluorescence detector. The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve of the pure acetylated product.

  • Data Analysis: Express the SSAT activity as pmol of product formed per minute per mg of protein.

Intracellular Polyamine Analysis by HPLC

This protocol outlines the measurement of intracellular polyamine levels using pre-column derivatization and reverse-phase HPLC.

Materials:

  • Cell pellets

  • Perchloric acid (PCA)

  • Dansyl chloride solution (for derivatization)

  • Proline (to remove excess dansyl chloride)

  • Toluene (for extraction)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Polyamine standards (putrescine, spermidine, spermine)

  • Internal standard (e.g., 1,7-diaminoheptane)

Procedure:

  • Sample Preparation: Wash cell pellets with ice-cold PBS. Homogenize the cells in a known volume of cold PCA. Add an internal standard to the homogenate.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the polyamines.

  • Derivatization: Mix the supernatant with dansyl chloride solution and incubate in the dark at an elevated temperature (e.g., 60°C) for a specific time (e.g., 1 hour) to allow for the derivatization of the primary and secondary amine groups of the polyamines.

  • Extraction: Add proline to the mixture to react with the excess dansyl chloride. Extract the dansylated polyamines into toluene.

  • Sample Preparation for HPLC: Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile).

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

  • Detection and Quantification: Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient. Detect the derivatives using a UV or fluorescence detector. Identify and quantify the polyamines by comparing their retention times and peak areas to those of the polyamine standards and the internal standard.

  • Data Analysis: Calculate the intracellular concentrations of putrescine, spermidine, and spermine and normalize them to the cell number or total protein content.

Conclusion

This compound and other polyamine analogues represent a promising therapeutic strategy for a variety of cancers. Their multifaceted mechanism of action, which includes the induction of polyamine catabolism, depletion of natural polyamines, and interference with critical signaling pathways, offers a robust approach to inhibiting tumor growth. However, the efficacy and toxicity profiles of these analogues can vary. Newer generation analogues, such as CGC-11047 and PG-11047, have been developed to improve the therapeutic window by potentially reducing off-target toxicities while maintaining or enhancing anti-tumor activity.[7]

The data and protocols presented in this guide provide a framework for the comparative evaluation of these compounds. Further head-to-head studies in a broad range of cancer models are necessary to fully elucidate the relative strengths and weaknesses of each analogue and to identify predictive biomarkers for patient stratification. The continued exploration of these agents, both as monotherapies and in combination with other anti-cancer drugs, holds significant promise for the future of cancer treatment.

References

N1,N11-Diethylnorspermine (DENSPM): A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N1,N11-Diethylnorspermine (DENSPM), a synthetic polyamine analogue, has been the subject of extensive research for its potential as an anticancer agent. Its mechanism of action revolves around the disruption of polyamine homeostasis, a pathway often dysregulated in neoplastic cells. This guide provides a comprehensive comparison of the effects of DENSPM on normal versus cancer cells, supported by experimental data and detailed methodologies.

Differential Sensitivity and Cellular Response

A significant body of evidence demonstrates that cancer cells exhibit a heightened sensitivity to DENSPM compared to their normal counterparts. While normal cells can often recover from DENSPM-induced cytostatic effects, cancer cells are more prone to undergo apoptosis or significant growth inhibition.[1][2] This differential response is a cornerstone of the therapeutic potential of DENSPM.

In studies on glioblastoma multiforme (GBM), DENSPM was shown to induce apoptosis in GBM cell lines with minimal cytotoxicity observed in normal astrocytes.[3] Similarly, in breast cancer models, normal-like breast epithelial cells (MCF-10A) were able to recover from DENSPM-induced growth inhibition, a resilience not observed in breast cancer cell lines.[1][2]

Quantitative Analysis of Cellular Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DENSPM in various cancer cell lines, illustrating the range of sensitivity across different cancer types. Data for normal cells is limited in direct comparative studies, but qualitative evidence suggests significantly higher tolerance.

Cell LineCancer TypeIC50 (µM)Reference
A121Ovarian Carcinoma0.1 - 1--INVALID-LINK--[4]
A549Lung Adenocarcinoma0.1 - 1--INVALID-LINK--[4]
HT29Colon Carcinoma>100--INVALID-LINK--[4]
SH-1Melanoma0.1 - 1--INVALID-LINK--[4]
MALME-3MMelanoma0.1 - 1--INVALID-LINK--[4]
PANUT-3Melanoma0.1 - 1--INVALID-LINK--[4]
Human Melanoma CellsMelanoma2 - 180--INVALID-LINK--[5]

Mechanism of Action: Depletion of Polyamines and Oxidative Stress

The induction of SSAT leads to the acetylation of spermine and spermidine. These acetylated polyamines are then either excreted from the cell or serve as substrates for N1-acetylpolyamine oxidase (APAO), which catabolizes them, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] This surge in H₂O₂ contributes to oxidative stress and subsequent cellular damage, particularly in cancer cells which often have a compromised antioxidant capacity.

Impact on Intracellular Polyamine Levels

Treatment with DENSPM leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and spermine in cancer cells. The extent of this depletion often correlates with the sensitivity of the cell line to the drug.

Cell LineTreatmentPutrescine (pmol/10⁶ cells)Spermidine (pmol/10⁶ cells)Spermine (pmol/10⁶ cells)Reference
MALME-3M 10 µM DENSPM for 24h20560285--INVALID-LINK--[9]
SK-MEL-28 10 µM DENSPM for 24h7020105--INVALID-LINK--[9]
T24 10 µM DENSPM for 24h50-180120-48090-280--INVALID-LINK--[9]
J82 10 µM DENSPM for 24h50-180120-48090-280--INVALID-LINK--[9]

Modulation of Signaling Pathways

DENSPM exerts its effects by influencing key signaling pathways that regulate cell cycle progression and survival.

The p53/p21/RB Pathway

In cancer cells with wild-type p53, DENSPM treatment can lead to the accumulation of p53, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[10] This leads to the hypophosphorylation of the retinoblastoma protein (RB), causing the cell to arrest in the G1 phase of the cell cycle.[10]

G DENSPM DENSPM Polyamine_Depletion Polyamine Depletion DENSPM->Polyamine_Depletion p53 p53 accumulation Polyamine_Depletion->p53 p21 p21 induction p53->p21 activates CDK Cyclin/CDK Inhibition p21->CDK inhibits RB Hypophosphorylated RB CDK->RB phosphorylates G1_Arrest G1 Cell Cycle Arrest E2F E2F release inhibited RB->E2F sequesters E2F->G1_Arrest progression

Caption: DENSPM-induced p53/p21/RB signaling pathway leading to G1 cell cycle arrest.

The PI3K/AKT/mTOR Pathway

DENSPM has also been shown to affect the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. In glioblastoma cells, DENSPM treatment led to a reduction in the levels of AKT, mTOR, and their phosphorylated forms, ultimately inhibiting mTOR-mediated protein synthesis and contributing to cell death.[1]

G DENSPM DENSPM Polyamine_Catabolism Polyamine Catabolism DENSPM->Polyamine_Catabolism mTOR_relocation mTOR Relocation & Downregulation Polyamine_Catabolism->mTOR_relocation Protein_Synthesis Protein Synthesis Inhibition mTOR_relocation->Protein_Synthesis inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death leads to

Caption: DENSPM-mediated inhibition of the mTOR signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the effects of DENSPM, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study on glioblastoma cells.[6]

  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Compound Addition: The following day, add varying concentrations of DENSPM to the wells.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well and mix gently.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period determined by optimization (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

G cluster_0 Day 1 cluster_1 Day 2 Seed_Cells Seed 3,000 cells/well in 96-well plate Add_DENSPM Add DENSPM at varying concentrations Seed_Cells->Add_DENSPM Add_MTS Add 20 µL MTS solution Add_DENSPM->Add_MTS Incubate Incubate at 37°C Add_MTS->Incubate Read_Plate Measure Absorbance at 490 nm Incubate->Read_Plate

Caption: Workflow for a typical MTS cell viability assay to assess DENSPM cytotoxicity.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression changes following DENSPM treatment.

  • Cell Lysis: Treat cells with DENSPM for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Polyamine Analysis by HPLC

This method is used to quantify intracellular polyamine levels.[11][12][13]

  • Sample Preparation: Harvest cells after DENSPM treatment and deproteinize the samples, for example, with perchloric acid.

  • Derivatization: Derivatize the polyamines in the sample with a fluorescent agent such as o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.[13]

  • HPLC Separation: Separate the derivatized polyamines on a reversed-phase C18 column using a gradient elution with a mobile phase of acetonitrile and water.[11]

  • Fluorescence Detection: Detect the fluorescent derivatives using a fluorescence detector with excitation at 340 nm and emission at 450 nm.[12][13]

  • Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.

Conclusion

This compound demonstrates a clear differential effect on normal versus cancer cells, primarily through the induction of polyamine catabolism, leading to polyamine depletion and oxidative stress. This selective cytotoxicity towards cancer cells is mediated by the modulation of key signaling pathways involved in cell cycle control and survival. While clinical trials have shown limited efficacy for DENSPM as a monotherapy, its unique mechanism of action and favorable toxicity profile in some studies suggest potential for its use in combination with other chemotherapeutic agents.[6][11][14][15][16] The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing the understanding and application of polyamine analogues in cancer therapy.

References

Cross-Species Compass: Navigating the Metabolic Landscape of N1,N11-Diethylnorspermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparative Guide to the Metabolism of the Polyamine Analogue N1,N11-Diethylnorspermine (DENSPM) Across Preclinical Species and Humans.

This compound (DENSPM), a synthetic analogue of the natural polyamine spermine, has been a subject of interest in oncology for its ability to modulate polyamine metabolism and inhibit tumor growth. Understanding its metabolic fate and pharmacokinetic profile across different species is paramount for the translation of preclinical findings to clinical applications. This guide provides a comprehensive cross-species comparison of DENSPM metabolism, presenting available quantitative data, outlining experimental methodologies, and visualizing key metabolic and signaling pathways.

Quantitative Pharmacokinetic Parameters: A Cross-Species Overview

The pharmacokinetic profile of DENSPM exhibits significant variability across the studied species, highlighting the importance of selecting appropriate animal models for preclinical studies. The following tables summarize key pharmacokinetic parameters for DENSPM in humans, primates (Cebus apella), dogs, and mice. It is important to note that directly comparable, side-by-side studies across all species are limited; therefore, data is compiled from various sources.

Table 1: Plasma Pharmacokinetic Parameters of this compound

ParameterHuman (Phase I Clinical Trial)Primate (Cebus apella)DogMouse
Dose and Administration 25-231 mg/m²/day, 15-min IV infusion for 5 days[1]IV administration[2][3]IV bolus or constant IV infusion (10 min to 2 hr)[4]Data Not Available
Plasma Half-life (t½) 0.5 - 3.7 hours[1][5]<< Dog[2][3]72.8 ± 11.8 min (IV bolus)[4]Data Not Available
Area Under the Curve (AUC) Increases more than proportionally with dose[1]<< Dog[2][3]Data Not AvailableData Not Available
Plasma Clearance (CL) 524 - 928 mL/min/m²[1]Data Not AvailableRenal clearance half-life: 59.7 ± 7.6 min[4]Data Not Available
Volume of Distribution (Vd) 6.71 - 40.8 L/m²[1]Data Not Available0.216 ± 0.032 L/kg[4]Data Not Available
Mean Residence Time (MRT) Data Not Available<< Dog[2][3]Data Not AvailableData Not Available

Table 2: Excretion and Metabolism of this compound

ParameterHumanPrimate (Cebus apella)DogMouse
Urinary Excretion (Unchanged Drug) Not detectable in urine[1]< 1% of parent drug[2][3]~50% of parent drug within 4 hours[2][3][4]Data Not Available
Major Metabolites Identified Data Not AvailableSimilar to dog[2][3]N1-ethylnorspermine, N1-ethylnorspermidine, N1-ethyl-1,3-diaminopropane, norspermidine[4]N1-ethylnorspermine, N1-ethylnorspermidine, N1-ethyl-1,3-diaminopropane, norspermidine[4]
Primary Metabolic Pathways Presumed to be similar to other speciesDeethylation and deaminopropylation[2][3]N-deethylation and stepwise removal of aminopropyl groups[4]N-deethylation and stepwise removal of aminopropyl groups[4]

Table 3: Tissue Distribution of this compound

SpeciesOrder of Organ Concentration
Primate (Cebus apella) Liver >> Kidney ≈ Spleen > Lung[2][3]
Dog Kidney >> Liver ≈ Lung > Spleen[2][3]

Experimental Protocols

Detailed experimental protocols for the analysis of DENSPM and its metabolites are not always fully described in published literature. However, based on the available information, the following methodologies are central to the cross-species comparison of DENSPM metabolism.

Pharmacokinetic Studies
  • Animal Models: Studies have utilized beagle dogs, Cebus apella primates, and various mouse strains.

  • Drug Administration: DENSPM is typically administered intravenously, either as a bolus injection or a constant infusion, to determine its pharmacokinetic profile.

  • Sample Collection: Blood samples are collected at various time points post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis. Urine is collected over specified intervals.

  • Sample Preparation: Plasma and urine samples are typically prepared for analysis by protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analytes.

  • Analytical Method: The concentration of DENSPM and its metabolites in biological matrices is most commonly determined using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). The use of an internal standard is crucial for accurate quantification.

Tissue Distribution Studies
  • Animal Models: Following administration of DENSPM, animals are euthanized at selected time points.

  • Tissue Collection and Homogenization: Organs of interest (e.g., liver, kidney, spleen, lung) are harvested, weighed, and homogenized in a suitable buffer.

  • Extraction: DENSPM and its metabolites are extracted from the tissue homogenates using techniques such as acid precipitation followed by solid-phase extraction.

  • Analysis: The extracts are analyzed by RP-HPLC to determine the concentration of the parent drug and its metabolites in each tissue.

Visualizing the Pathways

Metabolic Pathway of this compound

The metabolism of DENSPM primarily involves two key enzymatic processes: N-deethylation and the sequential removal of aminopropyl moieties, a pathway analogous to the catabolism of natural polyamines.

DENSPM_Metabolism DENSPM This compound N1_Ethylnorspermine N1-Ethylnorspermine DENSPM->N1_Ethylnorspermine  N-deethylation N1_Ethylnorspermidine N1-Ethylspermidine DENSPM->N1_Ethylnorspermidine  Removal of  aminopropyl group Norspermidine Norspermidine N1_Ethylnorspermine->Norspermidine  Removal of  aminopropyl group N1_Ethyl_DAP N1-Ethyl-1,3-diaminopropane N1_Ethylnorspermidine->N1_Ethyl_DAP  Removal of  aminopropyl group

Caption: Metabolic pathway of this compound (DENSPM).

Signaling Pathways Modulated by DENSPM

DENSPM exerts its anticancer effects not only by depleting natural polyamines but also by modulating key cellular signaling pathways involved in cell growth, proliferation, and metabolism.

1. Downregulation of the mTOR Signaling Pathway

DENSPM has been shown to suppress the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.

mTOR_Pathway cluster_DENSPM DENSPM Effect cluster_mTOR mTOR Signaling DENSPM This compound mTORC1 mTORC1 DENSPM->mTORC1 Inhibition S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: DENSPM-mediated inhibition of the mTOR signaling pathway.

2. Interference with Lipid Metabolism

Recent studies have revealed that DENSPM can also impact lipid metabolism in cancer cells, suggesting a broader mechanism of action.

Lipid_Metabolism_Workflow DENSPM This compound Gene_Expression Gene Expression (e.g., FASN, SCD) DENSPM->Gene_Expression Downregulates FA_Synthesis Fatty Acid Synthesis Gene_Expression->FA_Synthesis Lipid_Droplets Lipid Droplet Formation FA_Synthesis->Lipid_Droplets Cell_Proliferation Tumor Cell Proliferation Lipid_Droplets->Cell_Proliferation

Caption: DENSPM's inhibitory effect on lipid metabolism in cancer cells.

Conclusion

The metabolism and pharmacokinetics of this compound show considerable variation across species. Notably, the pharmacokinetic profile in the Cebus apella primate model closely resembles that in humans, making it a valuable model for preclinical evaluation. In contrast, the dog exhibits significant differences in both the rate of elimination and the route of excretion. The metabolic pathway of DENSPM, involving N-deethylation and the removal of aminopropyl groups, appears conserved across species. Furthermore, the multifaceted mechanism of action of DENSPM, encompassing the disruption of polyamine homeostasis and the modulation of critical signaling pathways like mTOR and lipid metabolism, underscores its potential as an anticancer agent. Further research is warranted to fully elucidate the quantitative metabolic profiles in various species and to explore the clinical implications of its diverse mechanisms of action.

References

Comparative analysis of N1,N11-Diethylnorspermine and its homologues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N1,N11-Diethylnorspermine (DENSPM) and Its Homologues for Researchers, Scientists, and Drug Development Professionals

This compound (DENSPM), a synthetic analogue of the natural polyamine spermine, has been a focal point of anti-cancer research due to its ability to modulate polyamine metabolism, a pathway often dysregulated in cancer. This guide provides a comparative analysis of DENSPM and its key homologues, focusing on their differential effects on cytotoxicity, induction of the key catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), and depletion of natural polyamine pools. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds and their therapeutic potential.

Performance Comparison of DENSPM and Its Homologues

The primary mechanism of action for DENSPM and its homologues involves the profound induction of SSAT, which leads to the depletion of intracellular polyamines (spermidine and spermine) that are essential for cell proliferation. This induction, coupled with the downregulation of polyamine biosynthetic enzymes, results in cytostatic or cytotoxic effects in cancer cells.

The comparative efficacy of DENSPM and its close homologues, N1,N12-bis(ethyl)spermine (BESPM) and N1,N14-bis(ethyl)homospermine (BEHSPM), has been evaluated in various cancer models, particularly in human melanoma. The structural differences, specifically the length of the internal carbon chains, significantly impact their biological activity.

Cytotoxicity

The antiproliferative activity of these compounds is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct side-by-side IC50 values in the same study are limited, the available data indicates that DENSPM is a potent inhibitor of cancer cell growth.

Table 1: Comparative Cytotoxicity of DENSPM and Homologues in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound (DENSPM)MALME-3M (Melanoma)~1[1]
This compound (DENSPM)A549 (Lung)~1[1]
This compound (DENSPM)A121 (Ovarian)~1[1]
This compound (DENSPM)HT29 (Colon)>100[1]
N1,N12-bis(ethyl)spermine (BESPM)L1210 (Leukemia)Not explicitly stated, but less potent than BEHSPM in growth inhibition[2]
N1,N14-bis(ethyl)homospermine (BEHSPM)L1210 (Leukemia)Most effective in inhibiting cell growth among the three homologues in this cell line[2]
Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT)

The induction of SSAT is a hallmark of the activity of these polyamine analogues. The level of SSAT induction often correlates with the antiproliferative effects of the compounds.

Table 2: Comparative Induction of SSAT by DENSPM and Homologues in Human Melanoma Cells (MALME-3)

CompoundRelative SSAT Induction PotencyReference
This compound (DENSPM)Most Potent (6-fold more effective than BESPM)[3]
N1,N12-bis(ethyl)spermine (BESPM)Intermediate Potency[3]
N1,N14-bis(ethyl)homospermine (BEHSPM)Least Potent (10-fold less effective than BESPM)[3]
Polyamine Pool Depletion

The induction of SSAT leads to the depletion of natural polyamines, a key event in the mechanism of action of these analogues.

Table 3: Comparative Effects on Polyamine Pools in Human Melanoma Xenografts (MALME-3M)

CompoundEffect on Polyamine PoolsReference
This compound (DENSPM)Near-total depletion of putrescine, spermidine, and spermine in the tumor.[4]
N1,N12-bis(ethyl)spermine (BESPM)Significant polyamine pool depletion, correlated with SSAT induction.[5]
N1,N14-bis(ethyl)homospermine (BEHSPM)Less effective in depleting polyamines compared to DENSPM.[2][3]

Signaling Pathways Modulated by DENSPM

DENSPM has been shown to impact critical signaling pathways involved in cell growth, survival, and proliferation. One of the key pathways affected is the PI3K/AKT/mTOR pathway.

DENSPM_Signaling_Pathway DENSPM This compound (DENSPM) SSAT SSAT Induction DENSPM->SSAT PI3K PI3K DENSPM->PI3K Inhibits Polyamines Polyamine Depletion SSAT->Polyamines CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth Required for Apoptosis Apoptosis Polyamines->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth Promotes mTOR->Apoptosis Inhibits

Caption: Signaling pathway affected by DENSPM.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the comparative performance of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DENSPM and its homologues on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the polyamine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT cell viability assay.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This assay measures the enzymatic activity of SSAT in cell lysates after treatment with polyamine analogues.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Enzymatic Reaction: In a reaction tube, mix the cell lysate (containing a specific amount of protein) with a reaction buffer containing spermidine and [14C]acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., hydroxylamine).

  • Separation and Scintillation Counting: Separate the [14C]acetylated spermidine from the unreacted [14C]acetyl-CoA using a cation-exchange paper or column. Measure the radioactivity of the acetylated product using a scintillation counter.

  • Data Analysis: Calculate the SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.

Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the intracellular concentrations of natural polyamines.

  • Sample Preparation: After treatment, harvest the cells and extract the polyamines using perchloric acid.

  • Derivatization: Derivatize the polyamine extracts with a fluorescent agent such as dansyl chloride or o-phthalaldehyde (OPA) to enable detection.

  • HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column. Use a gradient elution with appropriate mobile phases to separate the different polyamines.

  • Fluorescence Detection: Detect the separated, derivatized polyamines using a fluorescence detector.

  • Quantification: Quantify the concentration of each polyamine by comparing the peak areas to those of known standards.

  • Data Normalization: Normalize the polyamine concentrations to the total protein content or cell number.

HPLC_Analysis_Workflow Start Cell Harvest & Polyamine Extraction Derivatize Derivatization with Fluorescent Agent Start->Derivatize Inject Injection into HPLC System Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification against Standards Detect->Quantify

Caption: Workflow for polyamine analysis by HPLC.

Conclusion

The comparative analysis of this compound and its homologues reveals a clear structure-activity relationship, with DENSPM emerging as a particularly potent inducer of SSAT and a highly effective antitumor agent in preclinical models. Its superior activity compared to its longer-chain (BEHSPM) and slightly shorter-chain (BESPM) counterparts in melanoma models highlights the critical role of the specific carbon chain length in its mechanism of action. While DENSPM has shown promise, its clinical efficacy has been limited, underscoring the need for further research into optimizing its therapeutic window, exploring combination therapies, and identifying predictive biomarkers of response. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of polyamine-targeted cancer therapy.

References

N¹,N¹¹-Diethylnorspermine Outpaces Natural Polyamines in SSAT Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that the synthetic polyamine analog N¹,N¹¹-Diethylnorspermine (DENSPM) is a significantly more potent inducer of spermidine/spermine N¹-acetyltransferase (SSAT) than the natural polyamines, spermidine and spermine. This guide provides a detailed comparison of their SSAT induction capabilities, supported by quantitative data from scientific studies, for researchers, scientists, and drug development professionals.

The induction of SSAT, the rate-limiting enzyme in polyamine catabolism, is a key therapeutic strategy in cancer research. Enhanced SSAT activity leads to the depletion of cellular polyamines, which are essential for cell growth and proliferation, thereby inhibiting tumor progression. DENSPM has been developed as a pharmacological agent to exploit this pathway.

Quantitative Comparison of SSAT Induction

Experimental data demonstrates a stark contrast in the ability of DENSPM and natural polyamines to induce SSAT. In human melanoma cells, DENSPM achieves a level of SSAT protein induction that is orders of magnitude greater than that observed with spermine.

CompoundCell LineConcentrationDurationFold Induction of SSAT ActivityFold Induction of SSAT ProteinFold Induction of SSAT mRNAReference
N¹,N¹¹-Diethylnorspermine (DENSPM) MALME-3M Human MelanomaNot SpecifiedNot Specified->300-fold>20-fold[1][2]
Spermine MALME-3M Human MelanomaNot SpecifiedNot Specified-~7-fold~3-fold[1][2]
Spermine MALME-3 Human Melanoma3 µM48 hours3.26-fold (226% increase)--
Spermidine MALME-3 Human Melanoma3 µM48 hours2.11-fold (111% increase)--

Note: While from studies using the same cell line, slight variations in experimental conditions may exist.

The data clearly indicates that DENSPM is a "superinducer" of SSAT, capable of increasing enzyme levels by more than 200- to 1000-fold in certain cell types[3]. In contrast, the natural polyamines, spermine and spermidine, elicit a much more modest, homeostatic increase in SSAT activity[1][2].

Signaling Pathway and Mechanism of Action

The differential induction of SSAT by DENSPM and natural polyamines can be attributed to their distinct interactions with the regulatory mechanisms governing SSAT expression. Polyamines and their analogs influence SSAT at transcriptional, translational, and post-translational levels. DENSPM not only potently induces SSAT mRNA but also significantly stabilizes the SSAT protein, leading to its massive accumulation[1][2].

PolyamineCatabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine_cat Spermine N1_acetylspermine N¹-acetylspermine Spermine_cat->N1_acetylspermine Acetylation Spermidine_cat Spermidine N1_acetylspermidine N¹-acetylspermidine Spermidine_cat->N1_acetylspermidine Acetylation N1_acetylspermine->Spermidine_cat PAOX N1_acetylspermidine->Putrescine PAOX SSAT SSAT (Spermidine/spermine N¹-acetyltransferase) DENSPM N¹,N¹¹-Diethylnorspermine (DENSPM) DENSPM->SSAT Strongly Induces (>300-fold protein) Natural_Polyamines Natural Polyamines (Spermine, Spermidine) Natural_Polyamines->SSAT Modestly Induces (~7-fold protein)

Caption: Polyamine metabolic pathway highlighting the potent induction of SSAT by DENSPM.

Experimental Protocols

The determination of SSAT activity is crucial for evaluating the efficacy of inducing agents. Below are summaries of commonly employed experimental methodologies.

Measurement of SSAT Activity by Radiolabeled Acetyl-CoA Assay

This method quantifies the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate.

  • Cell Lysate Preparation: Cells are cultured and treated with the compound of interest (e.g., DENSPM, spermine). Following treatment, cells are harvested, washed, and lysed to obtain a cytosolic extract containing the SSAT enzyme.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing a polyamine substrate (e.g., spermidine), and [¹⁴C]acetyl-CoA in a suitable buffer.

  • Separation of Product: After the reaction, the radiolabeled acetylated polyamine product is separated from the unreacted [¹⁴C]acetyl-CoA. This is often achieved by spotting the reaction mixture onto a cation-exchange paper (e.g., P81 phosphocellulose paper), which binds the positively charged polyamines while the negatively charged acetyl-CoA is washed away.

  • Quantification: The radioactivity retained on the paper, corresponding to the amount of acetylated polyamine formed, is measured using a scintillation counter.

  • Data Analysis: Enzyme activity is typically expressed as picomoles or nanomoles of acetylated product formed per minute per milligram of protein.

Measurement of SSAT Activity by High-Performance Liquid Chromatography (HPLC)

This non-radioactive method involves the separation and quantification of the acetylated polyamine product by HPLC.

  • Cell Lysate Preparation and Enzymatic Reaction: Similar to the radiolabeled assay, cell lysates are prepared and incubated with a polyamine substrate and acetyl-CoA.

  • Derivatization (Optional but common): The polyamine products in the reaction mixture are often derivatized with a fluorescent tag (e.g., dansyl chloride) to enhance detection sensitivity.

  • HPLC Separation: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A specific gradient of solvents is used to separate the acetylated polyamine from the non-acetylated substrate and other components of the reaction mixture.

  • Detection and Quantification: The separated components are detected by a fluorescence or UV detector. The amount of the acetylated product is quantified by comparing its peak area to that of a known standard.

  • Data Analysis: SSAT activity is calculated based on the amount of product formed over time and normalized to the total protein concentration in the lysate.

ExperimentalWorkflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_assay SSAT Activity Assay cluster_analysis Data Analysis start Seed Cells treatment Treat with DENSPM or Natural Polyamines start->treatment control Untreated Control start->control harvest Harvest Cells treatment->harvest control->harvest lyse Prepare Cell Lysate harvest->lyse protein_assay Determine Protein Concentration lyse->protein_assay incubation Incubate Lysate with Substrate & Acetyl-CoA lyse->incubation separation Separate Product from Substrate incubation->separation quantification Quantify Acetylated Product (Radioactivity/HPLC) separation->quantification calculate Calculate SSAT Activity (nmol/min/mg protein) quantification->calculate compare Compare Induction Levels calculate->compare

Caption: A typical experimental workflow for assessing SSAT induction.

Conclusion

The available experimental evidence unequivocally demonstrates that N¹,N¹¹-Diethylnorspermine is a vastly superior inducer of spermidine/spermine N¹-acetyltransferase compared to the natural polyamines spermidine and spermine. This profound difference in induction potency underscores the therapeutic potential of DENSPM and other synthetic polyamine analogs in disease states characterized by dysregulated polyamine metabolism, such as cancer. The detailed methodologies provided herein offer a foundation for researchers to accurately assess and compare the efficacy of novel SSAT-inducing compounds.

References

Validating Spermidine Depletion in N1,N11-Diethylnorspermine's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N1,N11-Diethylnorspermine (DENSpm) with alternative methods of spermidine depletion, supported by experimental data. We delve into the critical role of spermidine depletion in the cellular effects of DENSpm, offering insights for researchers investigating polyamine-targeted cancer therapies.

Unveiling the Mechanism: DENSpm and the Polyamine Pathway

This compound is a synthetic polyamine analogue that exerts its anti-proliferative and pro-apoptotic effects primarily by depleting intracellular polyamine pools, particularly spermidine and spermine.[1] Unlike some inhibitors that only target polyamine biosynthesis, DENSpm has a dual mechanism of action: it not only modestly inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, but more significantly, it potently induces the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] This dual action leads to a rapid and profound depletion of cellular polyamines.

The induction of SSAT acetylates spermidine and spermine, marking them for export out of the cell or for degradation by acetylpolyamine oxidase (APAO), a process that can also generate reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[4]

Comparative Analysis of Spermidine Depletion Strategies

The primary alternative for inducing polyamine depletion is through the inhibition of polyamine biosynthesis, most notably with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC.[5] While both DENSpm and DFMO effectively deplete intracellular polyamines, their downstream cellular effects can differ significantly.

Quantitative Comparison of Cellular Effects

The following tables summarize the comparative efficacy of DENSpm and DFMO in various cancer cell lines.

Table 1: Comparative IC50 Values of DENSpm and DFMO in Human Cancer Cell Lines

Cell LineCancer TypeDENSpm IC50 (µM)DFMO IC50 (mM)Reference(s)
BE(2)-CNeuroblastomaNot Reported3.0[6]
SMS-KCNRNeuroblastomaNot Reported10.6[6]
CHLA90NeuroblastomaNot Reported25.8[6]
SKOV-3Ovarian CancerNot Reported~50 µM (calculated from graph)[7]
A2780Ovarian CancerNot ReportedNot Reported[7]
Human Melanoma CellsMelanoma2 - 180Not Reported[8]

Table 2: Comparison of Spermidine and Spermine Depletion by DENSpm and DFMO

Cell LineTreatmentPutrescine (% of Control)Spermidine (% of Control)Spermine (% of Control)Reference(s)
Mouse β cellsDENSpm (10 µM)Similar depletion to DFMOSimilar depletion to DFMOSimilar depletion to DFMO[5]
Mouse β cellsDFMO (5 mM)Significant depletionSignificant depletionNo significant change[5]
Ewing Sarcoma TumorsDFMO (2%)Significantly reducedSignificantly reducedNot diminished[9]
L1210 Leukemia CellsDFMO + Spermidine AnalogNot Reported~30%~15%[10]

Note: Direct comparative studies quantifying the percentage of spermidine depletion by DENSpm versus DFMO across a wide range of cell lines are limited in the publicly available literature.

Key Signaling Pathways and Experimental Workflows

To visually represent the complex cellular processes involved, the following diagrams have been generated using Graphviz.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS AcetylSpermidine N1-acetylspermidine Spermidine->AcetylSpermidine SSAT AcetylSpermine N1-acetylspermine Spermine->AcetylSpermine SSAT AcetylSpermidine->Putrescine APAO AcetylSpermine->Spermidine APAO Arginine Arginine Arginine->Ornithine ARG1 ODC ODC SPDS Spermidine Synthase SPMS Spermine Synthase SSAT SSAT APAO APAO ARG1 Arginase 1 DFMO DFMO DFMO->ODC inhibits DENSpm DENSpm DENSpm->ODC inhibits DENSpm->SSAT induces DENSpm_Signaling DENSpm DENSpm SSAT SSAT Induction DENSpm->SSAT Potently Induces Polyamine_Depletion Spermidine/Spermine Depletion SSAT->Polyamine_Depletion Leads to ROS ROS Production SSAT->ROS via APAO Apoptosis Apoptosis Polyamine_Depletion->Apoptosis Autophagy_Modulation Autophagy Modulation Polyamine_Depletion->Autophagy_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Polyamine_Depletion->Cell_Cycle_Arrest mTOR_Inhibition mTOR Inhibition Polyamine_Depletion->mTOR_Inhibition Autophagy_Modulation->Apoptosis Crosstalk ROS->Apoptosis mTOR_Inhibition->Autophagy_Modulation Induces

References

Safety Operating Guide

Navigating the Disposal of N1,N11-Diethylnorspermine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. N1,N11-Diethylnorspermine, a polyamine analog investigated for its potential as an anticancer agent, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential safety and logistical information to ensure the responsible disposal of this compound, aligning with best practices for laboratory chemical waste management.

While the Safety Data Sheet (SDS) for this compound tetrahydrochloride may not classify the compound as hazardous, it is imperative to treat all laboratory chemicals with a high degree of caution.[3] The following procedures are based on established guidelines for the safe disposal of laboratory chemical waste and are designed to minimize risk to personnel and the environment.[4][5]

Key Compound Data

A clear understanding of the compound's properties is fundamental to its safe handling and disposal.

PropertyValueReference
Chemical Name N,N'-bis[3-(Ethylamino)propyl]-1,3-propanediamine tetrahydrochloride[6]
CAS Number 156886-85-0[6][7][8]
Molecular Formula C13H32N4・4HCl[6]
Molecular Weight 390.27 g/mol [6][8]
Solubility Soluble in water to 100 mM
Storage Store at room temperature

Experimental Protocols: Disposal Procedures

The disposal of this compound, whether in pure form or in solution, should follow a structured and cautious protocol.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the waste is the pure compound (solid), a solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5][9] It should be collected in a designated, compatible waste container.[5]

Step 2: Container Selection and Labeling
  • Choose an Appropriate Container: Use a leak-proof container in good condition that is compatible with the chemical.[5] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, a screw-cap bottle is recommended.

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[4][5] Do not use abbreviations or chemical formulas.[9]

Step 3: Waste Accumulation and Storage
  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.[4]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[5]

Step 4: Disposal of Contaminated Materials
  • Labware: Non-reusable labware that is grossly contaminated should be decontaminated if possible or disposed of as chemical waste.[10] Items like gloves and paper towels with minor contamination can typically be disposed of in the regular trash, but institutional policies may vary.[11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, given its solubility).[5][11] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional guidelines.[5]

Step 5: Professional Disposal
  • Engage a Licensed Waste Disposal Service: The final disposal of the collected chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for arranging a chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Containment Phase cluster_2 Storage & Handling cluster_3 Final Disposal A Identify this compound Waste B Segregate from Other Waste Streams A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Secure, Designated Area D->E F Manage Contaminated Labware & Empty Containers E->F G Keep Container Closed E->G H Arrange for Professional Disposal via EHS F->H I Waste Collected by Licensed Vendor H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling N1,N11-Diethylnorspermine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling N1,N11-Diethylnorspermine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Key Safety Information

While this compound tetrahydrochloride is not classified as hazardous under standard regulations, it is crucial to note that its acute toxicity is not fully known.[1] Therefore, handling should proceed with caution, adhering to good industrial hygiene and safety practices.[1]

Safety Data Summary: this compound Tetrahydrochloride
Chemical Name This compound tetrahydrochloride
CAS Number 156886-85-0[1][2]
Molecular Weight 390.27 g/mol [3]
Appearance Powder
Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong oxidizing agents. Avoid extremes of temperature and direct sunlight.[1]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx).[1]

Operational Plan for Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields.[4] For tasks with a higher risk of splashing, use chemical safety goggles.[4][5]

  • Hand Protection: Wear disposable nitrile gloves as a minimum.[4] If direct contact is likely, consider double-gloving. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[4]

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, use a NIOSH-approved respirator. Respiratory protection must be in accordance with local regulations.[1]

3. Handling Procedures:

  • Before use, ensure all necessary PPE is donned correctly.

  • Handle the compound in a designated area, away from incompatible materials like strong oxidizing agents.[1]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound tetrahydrochloride is soluble in water at 40 mg/mL (sonication is recommended).[6]

  • Avoid creating dust when handling the powdered form.[1]

  • After handling, wash hands thoroughly with soap and water.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water.

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]

  • Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]

  • In all cases of exposure, consult a physician if necessary.[1]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed container.

2. Spill Cleanup:

  • In case of a spill, wear appropriate PPE.[1]

  • Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[1]

  • Mechanically take up the spilled material and place it in a suitable container for disposal.[1]

  • Thoroughly clean the contaminated surface.[1]

3. Final Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select & Don PPE Select & Don PPE Assess Risks->Select & Don PPE Proceed if safe Handle in Fume Hood Handle in Fume Hood Select & Don PPE->Handle in Fume Hood Prepare Solution Prepare Solution Handle in Fume Hood->Prepare Solution Spill Occurs Spill Occurs Handle in Fume Hood->Spill Occurs Exposure Occurs Exposure Occurs Handle in Fume Hood->Exposure Occurs Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Follow Spill Protocol->Segregate Waste Follow First Aid Follow First Aid Exposure Occurs->Follow First Aid Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.